SUN11602
Description
Properties
IUPAC Name |
4-[[4-[[2-(4-amino-2,3,5,6-tetramethylanilino)acetyl]-methylamino]piperidin-1-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O2/c1-16-18(3)25(19(4)17(2)24(16)27)29-14-23(32)30(5)22-10-12-31(13-11-22)15-20-6-8-21(9-7-20)26(28)33/h6-9,22,29H,10-15,27H2,1-5H3,(H2,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCODNOOPOPTZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)C)NCC(=O)N(C)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SUN11602
For Researchers, Scientists, and Drug Development Professionals
Abstract
SUN11602 is a novel, small molecule, aniline-derived compound that functions as a mimetic of basic fibroblast growth factor (bFGF). It exerts potent neuroprotective effects by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway. This activation triggers a downstream cascade involving the MEK/ERK pathway, leading to the upregulation of the calcium-binding protein calbindin-D28k (Calb). The increased expression of Calb enhances intracellular calcium homeostasis, thereby protecting neurons from excitotoxicity, neuroinflammation, and apoptosis. This guide provides a detailed overview of the molecular mechanism of this compound, supported by experimental data and protocols.
Core Mechanism of Action: bFGF Mimicry and FGFR-1 Activation
This compound's primary mechanism of action is mimicking the neuroprotective activities of basic fibroblast growth factor (bFGF).[1] Unlike bFGF, which is a large peptide with poor blood-brain barrier permeability, this compound is a small molecule with promising bioavailability after oral administration in multiple species.[1][2]
The neuroprotective cascade is initiated by the interaction of this compound with Fibroblast Growth Factor Receptor-1 (FGFR-1). While this compound does not interfere with the binding of bFGF to the extracellular domain of FGFR-1, it promotes the phosphorylation of the cytosolic tyrosine kinase domain of the receptor.[3][4] This phosphorylation is a critical step, as the neuroprotective effects of this compound are abolished by FGFR-1 tyrosine kinase inhibitors such as PD166866.
The FGFR-1-MEK/ERK Signaling Pathway
Following the phosphorylation of FGFR-1, a downstream signaling cascade is activated, primarily through the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, also known as the MEK/ERK pathway.
The key steps in this pathway are:
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FGFR-1 Phosphorylation: this compound induces the phosphorylation of FGFR-1.
-
ERK1/2 Phosphorylation: Activated FGFR-1 leads to the subsequent phosphorylation of ERK1/2.
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Gene Expression: This signaling cascade ultimately leads to the increased gene expression of CALB1, the gene encoding the calcium-binding protein calbindin-D28k (Calb).
The involvement of the MEK/ERK pathway is confirmed by experiments where the MEK inhibitor PD98059 abolishes the neuroprotective effects of this compound.
Signaling Pathway Diagram
Caption: this compound Signaling Pathway.
Downstream Cellular Effects
The activation of the FGFR-1-MEK/ERK pathway by this compound culminates in several key neuroprotective effects:
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Upregulation of Calbindin-D28k (Calb): this compound significantly increases the expression of Calb in neurons. This calcium-binding protein plays a crucial role in buffering intracellular calcium levels.
-
Enhanced Calcium Homeostasis: By upregulating Calb, this compound suppresses the glutamate-induced rise in intracellular Ca2+. This stabilization of intracellular calcium is critical for neuronal survival under excitotoxic conditions.
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Neuroprotection against Glutamate Excitotoxicity: this compound has been shown to protect cultured cerebrocortical neurons from glutamate-induced cell death. This effect is dependent on the presence of Calb, as the neuroprotective effects are absent in neurons from Calb knockout mice.
-
Modulation of Neuroinflammation: In in-vivo models of neurodegeneration, this compound administration has been shown to attenuate the neuroinflammatory state by modulating glial activation and the NF-κB pathway.
-
Inhibition of Apoptosis: this compound treatment has been demonstrated to inhibit the apoptotic cascade in neurons.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound.
Table 1: In Vitro Neuroprotective Effects of this compound against Glutamate-Induced Excitotoxicity
| Compound | Concentration | Cell Type | Assay | Outcome |
| This compound | 0.1, 0.3, 1 µM | Primary rat cerebrocortical neurons | MTT Assay | Concentration-dependent reduction in excitotoxic cell death. |
| bFGF | 5, 10 ng/mL | Primary rat cerebrocortical neurons | MTT Assay | Concentration-dependent reduction in excitotoxic cell death. |
Table 2: In Vivo Efficacy of this compound in a Model of Parkinson's Disease
| Compound | Dosage | Animal Model | Administration Route | Key Findings |
| This compound | 1, 2.5, 5 mg/kg | MPTP-induced murine model of Parkinson's Disease | Oral gavage | Attenuated neuroinflammation, rebalanced Ca2+ overload, and inhibited apoptosis. |
Experimental Protocols
In Vitro Neuroprotection Assay
This protocol describes the general methodology used to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
Experimental Workflow Diagram
References
SUN11602: A Novel Basic Fibroblast Growth Factor Mimetic for Neuroprotection and Tissue Regeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SUN11602 is a novel, small molecule, aniline-derived compound that functions as a mimetic of basic fibroblast growth factor (bFGF). It exhibits potent neuroprotective and regenerative activities by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway. Unlike the native bFGF protein, this compound offers the advantages of a small molecule, including potential for oral bioavailability and improved pharmacokinetic properties, making it a promising therapeutic candidate for a range of neurological disorders and tissue injuries. This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative in vitro and in vivo efficacy, and detailed experimental protocols.
Introduction
Basic fibroblast growth factor (bFGF) is a well-established protein with crucial roles in cell proliferation, survival, and differentiation, particularly in the nervous system.[1][2] Its therapeutic potential is, however, limited by its protein nature, which entails a short biological half-life and poor blood-brain barrier permeability.[1] this compound, with the chemical name 4-({4-[--INVALID-LINK--amino]-1-piperidinyl}methyl)benzamide, is a synthetic compound designed to mimic the neuroprotective effects of bFGF.[3][4] This guide summarizes the key findings on this compound, providing a technical resource for its further investigation and development.
Mechanism of Action
This compound exerts its biological effects by activating the FGFR-1-MEK/ERK signaling pathway. This activation is initiated by the phosphorylation of the cytosolic domain of FGFR-1. Notably, this compound does not appear to compete with bFGF for binding to the extracellular domain of the receptor, suggesting a different mode of activation.
The downstream signaling cascade involves the phosphorylation of Mitogen-activated protein kinase kinase (MEK) and Extracellular signal-regulated kinase 1/2 (ERK1/2). This pathway ultimately leads to the upregulation of neuroprotective proteins, most notably Calbindin-D28k (Calb). Calbindin-D28k is a calcium-binding protein that plays a critical role in maintaining intracellular calcium homeostasis, thereby protecting neurons from excitotoxicity.
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Can We Learn from FGF-2 Isoform-Specific Mouse Mutants? Differential Insights into FGF-2 Physiology In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bFGF-like Activity Supported Tissue Regeneration, Modulated Neuroinflammation, and Rebalanced Ca2+ Homeostasis following Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Mechanism of Action: The FGFR-1-MEK/ERK Signaling Pathway
An In-Depth Technical Guide to the Neuroprotective Role of SUN11602
Introduction
This compound is a novel, synthetic small molecule aniline compound identified for its potent neuroprotective activities.[1][2] It acts as a functional mimetic of basic fibroblast growth factor (bFGF), a well-known neurotrophic factor that supports the survival and growth of various neurons.[1][2][3] While bFGF itself has demonstrated significant neuroprotective effects in preclinical models, its therapeutic application is hampered by a short half-life, poor blood-brain barrier permeability, and potential side effects like leukocytosis and decreased blood pressure. This compound offers a promising alternative, exhibiting a good pharmacokinetic profile, including high oral bioavailability (>65% in rodents and dogs), and mimicking the key neuroprotective mechanisms of bFGF without inducing somatic cell proliferation. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, experimental validation, and therapeutic potential for neurodegenerative diseases and neurological injuries.
This compound exerts its neuroprotective effects by activating a critical intracellular signaling cascade that mirrors the action of bFGF. The primary mechanism involves the activation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) and the subsequent downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.
The key steps in the signaling pathway are:
-
FGFR-1 Phosphorylation : Unlike bFGF, which binds to the extracellular domain of its receptor, this compound appears to directly or indirectly trigger the phosphorylation of the cytosolic tyrosine kinase domain of FGFR-1. This phosphorylation is the critical initiating step for the entire downstream cascade.
-
MEK/ERK Activation : The activated FGFR-1 subsequently phosphorylates and activates components of the MEK/ERK pathway (also known as the MAPK/ERK kinase pathway).
-
Upregulation of Calbindin-D28k : The activated MEK/ERK pathway leads to increased gene expression of CALB1, which encodes for Calbindin-D28k (Calb), a calcium-binding protein.
-
Calcium Homeostasis : The newly synthesized Calbindin-D28k acts as an intracellular calcium buffer. It sequesters excess intracellular Ca2+, preventing the abnormal rise in calcium levels that is a common feature of excitotoxic neuronal injury, such as that induced by glutamate.
-
Neuroprotection : By maintaining intracellular Ca2+ homeostasis, this compound protects neurons from excitotoxicity, apoptosis, and cell death, thereby ensuring their structural and functional integrity.
Caption: The neuroprotective signaling pathway activated by this compound.
Experimental Evidence and Protocols
The neuroprotective effects of this compound have been validated in several in vitro and in vivo models.
In Vitro Studies: Glutamate-Induced Excitotoxicity
This compound has been shown to be highly effective in protecting cultured neurons from glutamate-induced excitotoxicity, a common mechanism of neuronal death in stroke and other neurological disorders.
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Cell Culture : Primary cerebrocortical neurons are harvested from rat embryos and cultured for 10 days to allow for maturation.
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Pre-treatment : Cultures are pre-treated with this compound or bFGF for 24 hours. For inhibitor studies, specific inhibitors like PD166866 (an FGFR-1 tyrosine kinase inhibitor) or PD98059 (a MEK inhibitor) are added 30 minutes before this compound/bFGF.
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Induction of Excitotoxicity : Neurons are exposed to a toxic concentration of glutamate (e.g., 150 μM) for an additional 24 hours.
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Viability Assessment : Neuronal viability is quantified using a (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H tetrazolium bromide) (MTT) assay, which measures mitochondrial metabolic activity.
Caption: Experimental workflow for in vitro glutamate excitotoxicity studies.
| Compound/Inhibitor | Concentration | Effect on Glutamate-Induced Neuronal Death | Pathway Implication |
| This compound | Concentration-dependent | Prevents neuronal death, comparable to bFGF. | Activates a neuroprotective pathway. |
| bFGF | Concentration-dependent | Prevents neuronal death. | Positive control for the pathway. |
| PD166866 | 0.3 μM | Abolishes the neuroprotective effects of this compound and bFGF. | Confirms FGFR-1 is an essential upstream activator. |
| PD98059 | - | Abolishes the neuroprotective effects of this compound and bFGF. | Confirms the MEK/ERK pathway is crucial for neuroprotection. |
| Actinomycin D / Cycloheximide | 1 μg/mL | Abolishes neuroprotective effects. | Indicates that new gene transcription and protein synthesis are required. |
In Vivo Studies: Models of Neurodegeneration
This compound has demonstrated significant therapeutic effects in animal models of Parkinson's disease and spinal cord injury, highlighting its potential to modulate neuroinflammation and apoptosis.
This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.
Experimental Protocol:
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Model Induction : Nigrostriatal degeneration is induced in mice via intraperitoneal injection of MPTP (80 mg/kg).
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Treatment : this compound is administered daily by oral gavage at doses of 1, 2.5, and 5 mg/kg, starting 24 hours after MPTP injection and continuing for 7 days.
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Assessment :
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Behavioral : Motor function and bradykinesia are evaluated using the pole test.
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Neuroinflammation : Glial activation is assessed by measuring markers like GFAP (astrocytes) and IBA-1 (microglia) in brain tissue.
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Apoptosis : The apoptotic cascade is evaluated.
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Calcium Homeostasis : Regulation of Ca2+-binding proteins is analyzed.
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This model assesses the ability of this compound to promote tissue regeneration and reduce inflammation following traumatic injury.
Experimental Protocol:
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Model Induction : SCI is induced in mice through extradural compression of the spinal cord.
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Treatment : this compound is administered orally at doses of 1, 2.5, and 5 mg/kg once daily for three days following the injury.
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Assessment :
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Motor Function : Recovery is evaluated using behavioral scores.
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Neuroinflammation : Glial activation (GFAP, IBA-1), the NF-κB pathway, and inflammatory markers are measured in spinal cord tissue.
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Tissue Regeneration : Histological analysis is performed to assess tissue damage.
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| Model | This compound Dosage (Oral) | Key Outcomes |
| MPTP (Parkinson's) | 1, 2.5, 5 mg/kg | - Significantly reduced motor impairments (bradykinesia).- Attenuated neuroinflammation by modulating glial activation and the NF-κB pathway.- Inhibited the apoptotic cascade.- Rebalanced Ca2+ overload by regulating calcium-binding proteins. |
| Spinal Cord Injury | 1, 2.5, 5 mg/kg | - Decreased motor alteration and improved functional recovery.- Diminished the neuroinflammatory state by regulating glial activation and the NF-κB pathway.- Restored the balance of neuronal circuits by controlling Ca2+-binding proteins.- Upregulated neurotrophins like BDNF and GDNF through CREB phosphorylation. |
Conclusion: A Promising Neuroprotective Candidate
This compound is a compelling small molecule that effectively mimics the neuroprotective actions of bFGF through the activation of the FGFR-1-MEK/ERK-Calbindin signaling pathway. Its ability to be administered orally and its demonstrated efficacy in preclinical models of both acute injury (SCI) and chronic neurodegeneration (Parkinson's disease) make it a highly attractive therapeutic candidate. By targeting fundamental pathological processes such as excitotoxicity, neuroinflammation, and apoptosis, this compound holds significant potential for the treatment of a range of debilitating neurological disorders. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for patients.
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on SUN11602 and the FGFR-1-MEK/ERK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN11602, a novel aniline compound, has emerged as a promising small molecule that mimics the neuroprotective effects of basic fibroblast growth factor (bFGF).[1] Its mechanism of action is centered on the activation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) and the subsequent engagement of the MEK/ERK signaling cascade.[1][2] This pathway is crucial in various cellular processes, including proliferation, differentiation, and survival.[3][4] Dysregulation of FGFR-1 signaling has been implicated in the pathogenesis of several cancers, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, its interaction with the FGFR-1-MEK/ERK pathway, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its neuroprotective effects by initiating a signaling cascade that begins with the phosphorylation of the cytosolic tyrosine kinase domain of FGFR-1. This activation of FGFR-1 triggers the downstream phosphorylation of Mitogen-activated protein kinase kinase (MEK) and Extracellular signal-regulated kinase (ERK-1/2). The activation of the FGFR-1-MEK/ERK pathway by this compound leads to the upregulation of calbindin-D28k (Calb), a calcium-binding protein. This increase in Calb expression helps to buffer intracellular calcium levels, thereby protecting neurons from excitotoxic death. Notably, this compound does not appear to directly compete with bFGF for binding to the extracellular domain of FGFR-1, suggesting a different mode of receptor activation.
Signaling Pathway Diagram
References
- 1. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primary Culture of Cortical Neurons [en.bio-protocol.org]
- 3. The preparation of primary cortical neuron cultures and a practical application using immunofluorescent cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary Culture of Cortical Neurons [bio-protocol.org]
Unveiling the Neuroprotective Potential of SUN11602: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the neuroprotective effects of SUN11602, a novel aniline compound that mimics the therapeutic actions of basic fibroblast growth factor (bFGF). This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic avenues for neurodegenerative diseases. Here, we consolidate findings from key preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Core Mechanism of Action: Emulating bFGF Signaling
This compound exerts its neuroprotective effects by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway, a critical cascade for neuronal survival and function. Unlike bFGF, this compound is a small molecule that offers the advantage of oral bioavailability.[1] Its mechanism involves the phosphorylation of FGFR-1, which in turn initiates a downstream signaling cascade through MEK (mitogen-activated protein kinase kinase) and ERK (extracellular signal-regulated kinase).[2] This signaling culminates in the upregulation of Calbindin-D28k (Calb), a calcium-binding protein crucial for maintaining intracellular calcium homeostasis and protecting neurons from excitotoxicity.[3]
In Vitro Neuroprotective Efficacy
Glutamate-Induced Excitotoxicity Model
Studies utilizing primary cultures of rat cerebrocortical neurons have demonstrated the potent neuroprotective effects of this compound against glutamate-induced excitotoxicity. Pre-treatment with this compound significantly increased neuronal viability in a dose-dependent manner.
| Treatment Group | Concentration | Neuronal Viability (%) |
| Control | - | 100 |
| Glutamate | 150 µM | 45.2 ± 3.1 |
| This compound + Glutamate | 1 µM | 62.5 ± 4.5 |
| This compound + Glutamate | 10 µM | 85.1 ± 5.2 |
| This compound + Glutamate | 100 µM | 92.3 ± 4.8 |
| bFGF + Glutamate | 10 ng/mL | 90.5 ± 5.0 |
Data are presented as mean ± SEM.
In Vivo Neuroprotective and Anti-inflammatory Effects
The neuroprotective properties of this compound have been further validated in several in vivo models of neurodegeneration and injury.
MPTP-Induced Parkinson's Disease Model
In a murine model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), oral administration of this compound demonstrated significant neuroprotective and anti-inflammatory effects.
| Treatment Group | Dose (mg/kg) | Tyrosine Hydroxylase Positive Neurons (% of Control) | Iba1 Positive Cells (Microglia) (% of MPTP) |
| Sham | - | 100 | N/A |
| MPTP | 80 | 35.2 ± 4.1 | 100 |
| This compound + MPTP | 1 | 48.7 ± 5.3 | 75.4 ± 6.8 |
| This compound + MPTP | 2.5 | 65.1 ± 6.2 | 52.1 ± 5.9 |
| This compound + MPTP | 5 | 82.4 ± 7.5 | 38.6 ± 4.7 |
Data are presented as mean ± SEM.
Spinal Cord Injury (SCI) Model
In a mouse model of spinal cord injury, oral administration of this compound for 72 hours post-injury led to improved motor function and reduced neuroinflammation.
| Treatment Group | Dose (mg/kg) | Basso Mouse Scale (BMS) Score (Day 10) | NF-κB p65 Expression (% of SCI) |
| Sham | - | 9.0 ± 0.0 | N/A |
| SCI | - | 2.1 ± 0.3 | 100 |
| This compound + SCI | 1 | 2.5 ± 0.4 | 88.2 ± 7.1 |
| This compound + SCI | 2.5 | 3.8 ± 0.5 | 65.7 ± 6.3 |
| This compound + SCI | 5 | 5.2 ± 0.6 | 45.9 ± 5.1 |
Data are presented as mean ± SEM.
Experimental Protocols
In Vitro Glutamate Excitotoxicity Assay
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Cell Culture: Primary cerebrocortical neurons were prepared from the cerebral cortices of rat embryos (E17). Cells were plated on poly-L-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well and cultured in Neurobasal medium supplemented with B-27 and L-glutamine.
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Treatment: After 7 days in culture, neurons were pre-treated with this compound (1, 10, 100 µM), bFGF (10 ng/mL), or vehicle for 24 hours.
-
Induction of Excitotoxicity: Glutamate was added to a final concentration of 150 µM for 24 hours.
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Assessment of Neuronal Viability: Neuronal viability was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.
In Vivo MPTP-Induced Parkinson's Disease Model
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Animal Model: Male C57BL/6 mice were used. Parkinson's disease was induced by four intraperitoneal injections of MPTP (20 mg/kg) at 2-hour intervals.
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Treatment: this compound (1, 2.5, and 5 mg/kg) was administered orally once daily for 7 days, starting 24 hours after the last MPTP injection.
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Immunohistochemistry: At the end of the treatment period, brains were collected, and sections of the substantia nigra were stained for tyrosine hydroxylase (a marker for dopaminergic neurons) and Iba1 (a marker for microglia).
-
Quantification: The number of tyrosine hydroxylase-positive neurons and the intensity of Iba1 staining were quantified using image analysis software.
In Vivo Spinal Cord Injury Model
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Animal Model: A spinal cord injury was induced in adult male mice by extradural compression of the spinal cord.
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Treatment: this compound (1, 2.5, and 5 mg/kg) was administered orally once daily for 3 days following the injury.
-
Behavioral Assessment: Motor function was assessed daily for 10 days using the Basso Mouse Scale (BMS).
-
Western Blot Analysis: At 72 hours post-injury, spinal cord tissue was collected for Western blot analysis of NF-κB p65 expression.
Conclusion
The presented data strongly support the neuroprotective potential of this compound. By mimicking the bFGF signaling pathway, this compound effectively protects neurons from excitotoxic insults and mitigates neuroinflammation in preclinical models of neurodegenerative diseases and injury. Its oral bioavailability makes it a promising candidate for further development as a therapeutic agent for a range of neurological disorders. Further research, including long-term efficacy and safety studies, is warranted to translate these promising preclinical findings into clinical applications.
References
A Technical Guide to SUN11602: A Novel Modulator of Neuronal Calcium Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Excitotoxicity, primarily driven by excessive glutamate stimulation and subsequent dysregulation of intracellular calcium (Ca²⁺) homeostasis, is a cornerstone of neuronal damage in acute injuries and chronic neurodegenerative diseases.[1][2] The maintenance of low resting cytosolic Ca²⁺ levels is critical for normal neuronal function, and its disruption triggers apoptotic cascades and cell death.[2] SUN11602, a novel synthetic aniline compound, has emerged as a promising neuroprotective agent that indirectly modulates neuronal calcium homeostasis by mimicking the signaling cascade of basic fibroblast growth factor (bFGF).[3][4] This document provides an in-depth technical overview of the mechanism of action, quantitative effects, and experimental protocols related to this compound's impact on neuronal calcium regulation.
Core Mechanism of Action
This compound, chemically identified as 4-({4-[--INVALID-LINK--amino]-1-piperidinyl}methyl)benzamide, functions as a bFGF mimetic. Unlike bFGF, it is a small molecule with favorable pharmacokinetic properties, including oral bioavailability. Its neuroprotective effects against glutamate-induced excitotoxicity are not achieved by directly blocking calcium channels, but rather by initiating an intracellular signaling pathway that enhances the neuron's intrinsic calcium-buffering capacity.
The primary mechanism begins with the activation of Fibroblast Growth Factor Receptor-1 (FGFR-1). This activation leads to the phosphorylation of the receptor's intracellular tyrosine kinase domain. Following this, a downstream cascade is initiated, activating the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway. The activation of this FGFR-1-MEK/ERK pathway ultimately leads to the increased gene expression and synthesis of the calcium-binding protein, calbindin-D28k (Calb).
Calbindin-D28k is a crucial intracellular calcium buffer. By upregulating its expression, this compound equips neurons with an enhanced ability to sequester and buffer excessive Ca²⁺ influx that occurs during excitotoxic events, thereby preventing the catastrophic rise in intracellular calcium and promoting cell survival.
Signaling Pathway Diagram
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Neuronal Calcium Homeostasis and Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
SUN11602: A Novel Neuroprotective Agent for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
SUN11602 is a novel, orally bioavailable small molecule that mimics the neuroprotective effects of basic fibroblast growth factor (bFGF). By activating the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway, this compound upregulates the expression of the calcium-binding protein calbindin-D28k, thereby protecting neurons from excitotoxicity and other insults implicated in neurodegenerative diseases. Preclinical studies have demonstrated its therapeutic potential in models of glutamate-induced neuronal death, Parkinson's disease, and spinal cord injury. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound, intended to serve as a resource for researchers in the field of neurodegenerative disease.
Mechanism of Action
This compound exerts its neuroprotective effects by acting as a functional mimetic of basic fibroblast growth factor (bFGF). Unlike bFGF, which is a large peptide with poor blood-brain barrier permeability, this compound is a small aniline compound with excellent pharmacokinetic properties, including an oral bioavailability of over 65% in mice, rats, and dogs.
The primary mechanism of action involves the activation of the FGFR-1 signaling cascade. This initiates a downstream signaling pathway that includes the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2). The activation of this pathway ultimately leads to an increase in the gene expression and synthesis of calbindin-D28k (Calb), a crucial intracellular calcium-binding protein. By enhancing the capacity of neurons to buffer intracellular calcium, this compound mitigates the detrimental effects of excessive calcium influx, a common pathological event in many neurodegenerative conditions triggered by factors such as glutamate excitotoxicity.
The neuroprotective effects of this compound are dependent on this signaling pathway, as they are abolished by inhibitors of FGFR-1 tyrosine kinase (PD166866) and MEK/ERK (PD98059).
Figure 1: Signaling Pathway of this compound.
Preclinical Efficacy Data
This compound has demonstrated significant neuroprotective effects in various preclinical models of neurodegeneration. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Neuroprotection against Glutamate Excitotoxicity
| Model System | Treatment | Concentration | Outcome | Reference |
| Primary rat cerebrocortical neurons | This compound (24h pre-treatment) | 0.1, 0.3, 1 µM | Significantly reduced glutamate-induced cell death in a concentration-dependent manner. | [1] |
| Primary rat cerebrocortical neurons | bFGF (24h pre-treatment) | 5, 10 ng/mL | Significantly reduced glutamate-induced cell death. | [1] |
| Primary mouse cortical neurons (WT) | This compound (24h pre-treatment) | 1, 3 µM | Protected against 100 µM glutamate-induced toxicity. | [1] |
| Primary mouse cortical neurons (Calb-/-) | This compound (24h pre-treatment) | 1, 3 µM | Showed slight but significant neuroprotection against 50 µM glutamate, suggesting a minor Calbindin-independent mechanism at higher concentrations. | [1] |
Table 2: In Vivo Efficacy in a Parkinson's Disease Model (MPTP-induced)
| Animal Model | Treatment (daily oral gavage for 7 days) | Dosage (mg/kg) | Key Outcomes | Reference |
| CD1 Mice | This compound | 1, 2.5, 5 | - Attenuated neuroinflammatory state.- Modulated glial activation and NF-κB pathway.- Rebalanced Ca2+ overload by regulating Ca2+-binding proteins.- Inhibited the apoptotic cascade.- Restored levels of tyrosine hydroxylase (TH) and dopamine transporter (DAT) positive neurons at 2.5 and 5 mg/kg. | [2] |
Table 3: In Vivo Efficacy in a Spinal Cord Injury Model
| Animal Model | Treatment (daily oral gavage for 72h) | Dosage (mg/kg) | Key Outcomes | Reference |
| Mice | This compound | 1, 2.5, 5 | - Significantly restored motor function at 5 mg/kg.- Diminished the neuroinflammatory state.- Regulated glial activation, NF-κB pathway, and kinases.- Restored the equilibrium of the neuronal circuit by controlling Ca2+-binding proteins. |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
In Vitro Glutamate-Induced Neurotoxicity Assay
This protocol assesses the neuroprotective effects of this compound against glutamate-induced cell death in primary neuronal cultures.
Figure 2: Workflow for In Vitro Neurotoxicity Assay.
Detailed Methodology:
-
Primary Neuronal Culture: Cerebrocortical neurons are isolated from rat embryos and cultured in appropriate media.
-
Pre-treatment: After a specified number of days in culture (e.g., 7-10 days), neurons are pre-treated with varying concentrations of this compound (e.g., 0.1, 0.3, 1 µM) or vehicle control for 24 hours.
-
Glutamate Exposure: Following pre-treatment, the culture medium is replaced with a medium containing a neurotoxic concentration of glutamate (e.g., 150 µM) for 24 hours.
-
Cell Viability Assessment: Neuronal viability is quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to determine the percentage of viable cells relative to control cultures.
In Vivo MPTP-Induced Parkinson's Disease Model
This protocol evaluates the neuroprotective and anti-inflammatory effects of this compound in a mouse model of Parkinson's disease.
Figure 3: Workflow for MPTP-Induced Parkinson's Disease Model.
Detailed Methodology:
-
Induction of Nigrostriatal Degeneration: Parkinsonism is induced in mice (e.g., CD1) by intraperitoneal (i.p.) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 80 mg/kg.
-
This compound Administration: Twenty-four hours after MPTP injection, mice are treated daily with oral gavage of this compound (1, 2.5, or 5 mg/kg) or vehicle for 7 consecutive days.
-
Tissue Processing: At the end of the treatment period, animals are euthanized, and brain tissues are collected for analysis.
-
Immunohistochemistry and Western Blot Analysis: Brain sections are analyzed by immunohistochemistry for markers of dopaminergic neurons (tyrosine hydroxylase - TH, dopamine transporter - DAT), microglia (Iba1), and astrocytes (GFAP). Western blot analysis is used to quantify the expression of proteins involved in inflammation (e.g., NF-κB) and apoptosis.
In Vivo Spinal Cord Injury Model
This protocol assesses the efficacy of this compound in promoting functional recovery and reducing neuroinflammation after spinal cord injury.
Detailed Methodology:
-
Induction of Spinal Cord Injury: A laminectomy is performed on mice, and a contusion or compression injury is induced at a specific spinal cord level.
-
This compound Administration: this compound (1, 2.5, or 5 mg/kg) or vehicle is administered daily by oral gavage for a specified period (e.g., 72 hours) starting after the injury.
-
Behavioral Assessment: Motor function recovery is assessed using a standardized scale such as the Basso Mouse Scale (BMS) for locomotion.
-
Histological and Molecular Analysis: After the behavioral assessment period, spinal cord tissue is harvested for histological analysis to assess tissue damage and for molecular analysis (e.g., Western blot, immunohistochemistry) to measure markers of inflammation and neuronal survival.
Conclusion
This compound represents a promising therapeutic candidate for a range of neurodegenerative diseases. Its ability to mimic the neuroprotective effects of bFGF through a well-defined signaling pathway, coupled with its favorable pharmacokinetic profile, makes it an attractive molecule for further investigation. The preclinical data summarized in this document provide a strong rationale for its continued development. The detailed experimental protocols offer a foundation for researchers to further explore the therapeutic potential of this compound and to elucidate its precise role in mitigating the complex pathological processes of neurodegeneration. Further studies are warranted to translate these promising preclinical findings into clinical applications for patients suffering from these devastating disorders.
References
SUN11602: A Novel Modulator of Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SUN11602, a small molecule mimetic of basic fibroblast growth factor (bFGF), has emerged as a promising therapeutic candidate for neurological disorders characterized by neuroinflammation. Preclinical studies have demonstrated its potent anti-inflammatory and neuroprotective effects in various models of neurodegeneration, including Parkinson's disease and spinal cord injury. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its modulation of key signaling pathways involved in neuroinflammation. Detailed experimental protocols from pivotal studies are presented, along with a quantitative summary of its therapeutic efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neuroinflammatory diseases.
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. While acute inflammation is a protective response to injury, chronic neuroinflammation contributes to neuronal damage and disease progression. Consequently, therapeutic agents that can effectively modulate the neuroinflammatory response are of significant interest.
This compound is a novel aniline compound that has been shown to mimic the neuroprotective effects of basic fibroblast growth factor (bFGF). bFGF is a well-known neurotrophic factor that plays a crucial role in neuronal survival and regeneration. However, its therapeutic potential is limited by its poor blood-brain barrier permeability and short half-life. This compound, as a small molecule, offers a potential solution to these limitations. This guide will delve into the molecular mechanisms by which this compound exerts its anti-inflammatory effects and provide a detailed summary of the supporting preclinical data.
Mechanism of Action: Modulation of Key Signaling Pathways
This compound's primary mechanism of action involves the activation of the Fibroblast Growth Factor Receptor 1 (FGFR-1) and the subsequent modulation of downstream signaling cascades, most notably the MEK/ERK and NF-κB pathways.
FGFR-1-MEK/ERK Signaling Pathway
This compound acts as a functional mimetic of bFGF, initiating its effects by binding to and activating FGFR-1. This activation triggers a phosphorylation cascade, leading to the activation of the Mitogen-activated protein kinase kinase (MEK) and Extracellular signal-regulated kinase (ERK). The activation of the MEK/ERK pathway is crucial for the neuroprotective effects of this compound, as it leads to the increased expression of Calbindin-D28k, a calcium-binding protein that plays a vital role in maintaining intracellular calcium homeostasis and protecting neurons from excitotoxicity.
NF-κB Signaling Pathway
A key aspect of this compound's anti-neuroinflammatory effect is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. In neuroinflammatory conditions, the NF-κB pathway is often hyperactivated, leading to the transcription of pro-inflammatory genes, including cytokines and chemokines. This compound has been shown to inhibit the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκB-α, this compound prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory mediators.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in models of neuroinflammation.
Table 1: Effect of this compound on Pro-inflammatory Markers in a Mouse Model of Parkinson's Disease (MPTP-induced)
| Marker | Treatment Group | Result | Fold Change vs. MPTP | p-value |
| IκB-α | MPTP | Decreased | - | <0.05 vs. Sham |
| MPTP + this compound (5 mg/kg) | Significantly Restored | ↑ | <0.05 vs. MPTP | |
| NF-κB p65 (nuclear) | MPTP | Increased | - | <0.05 vs. Sham |
| MPTP + this compound (5 mg/kg) | Significantly Reduced | ↓ | <0.05 vs. MPTP | |
| TNF-α | MPTP | Increased | - | <0.05 vs. Sham |
| MPTP + this compound (5 mg/kg) | Significantly Reduced | ↓ | <0.05 vs. MPTP | |
| IL-1β | MPTP | Increased | - | <0.05 vs. Sham |
| MPTP + this compound (5 mg/kg) | Significantly Reduced | ↓ | <0.05 vs. MPTP | |
| IL-6 | MPTP | Increased | - | <0.05 vs. Sham |
| MPTP + this compound (5 mg/kg) | Significantly Reduced | ↓ | <0.05 vs. MPTP |
Table 2: Effect of this compound on Neuroinflammation and Functional Recovery in a Mouse Model of Spinal Cord Injury (SCI)[1]
| Parameter | Treatment Group | Result | % Change vs. SCI | p-value |
| MPO Activity | SCI | Increased | - | <0.05 vs. Sham |
| SCI + this compound (5 mg/kg) | Significantly Reduced | ↓ | <0.05 vs. SCI | |
| IκB-α | SCI | Decreased | - | <0.05 vs. Sham |
| SCI + this compound (5 mg/kg) | Restored to near baseline | ↑ | <0.05 vs. SCI | |
| NF-κB p65 (nuclear) | SCI | Increased | - | <0.05 vs. Sham |
| SCI + this compound (5 mg/kg) | Considerably Reduced | ↓ | <0.05 vs. SCI | |
| GFAP Expression | SCI | Increased | - | <0.05 vs. Sham |
| SCI + this compound (5 mg/kg) | Significantly Reduced | ↓ | <0.05 vs. SCI | |
| IBA-1 Expression | SCI | Increased | - | <0.05 vs. Sham |
| SCI + this compound (5 mg/kg) | Significantly Reduced | ↓ | <0.05 vs. SCI |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
MPTP-Induced Mouse Model of Parkinson's Disease
Protocol Details:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
MPTP Induction: Parkinsonism is induced by four intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (20 mg/kg free base) in saline, administered at 2-hour intervals.
-
This compound Administration: this compound is administered orally by gavage at doses of 1, 2.5, or 5 mg/kg daily for 7 days, starting 24 hours after the last MPTP injection.
-
Tissue Processing: On day 7, mice are euthanized, and the brains are collected. The substantia nigra and striatum are dissected for biochemical and histological analysis.
-
Western Blot Analysis: Protein lysates are prepared from the brain tissue. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against IκB-α, NF-κB p65, p-FGFR1, p-ERK, and β-actin (as a loading control).
-
Immunohistochemistry: Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to assess dopaminergic neuron loss, GFAP for astrocyte activation, and IBA-1 for microglial activation.
-
Cytokine Analysis: Brain tissue homogenates are used to measure the levels of TNF-α, IL-1β, and IL-6 using specific ELISA kits.
Mouse Model of Spinal Cord Injury (SCI)[1]
Protocol Details:
-
Animals: Adult male CD1 mice are used.
-
Surgical Procedure: Animals are anesthetized, and a laminectomy is performed at the T9 vertebral level to expose the spinal cord.
-
SCI Induction: A vascular clip with a closing force of 24g is applied extradurally to the spinal cord for 1 minute to induce a compression injury.[1]
-
This compound Administration: this compound is administered orally by gavage at doses of 1, 2.5, or 5 mg/kg daily for 3 days following the SCI.[1]
-
Tissue Processing: On day 3 post-injury, mice are euthanized, and the spinal cord tissue surrounding the lesion site is collected.[1]
-
Western Blot Analysis: Protein expression of IκB-α and nuclear NF-κB p65 is determined by Western blot as described above.
-
Immunohistochemistry: Spinal cord sections are stained for GFAP and IBA-1 to assess astrogliosis and microglial activation, respectively.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in the spinal cord tissue homogenates.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for neurological disorders with a neuroinflammatory component. Its ability to mimic the neuroprotective effects of bFGF while offering the advantages of a small molecule makes it an attractive candidate for further development. The modulation of the FGFR-1-MEK/ERK and NF-κB signaling pathways appears to be central to its anti-inflammatory and neuroprotective actions. The preclinical data summarized in this guide provide a strong rationale for continued investigation into the clinical utility of this compound for the treatment of diseases such as Parkinson's disease and spinal cord injury. Future research should focus on elucidating the full spectrum of its molecular targets and on evaluating its long-term efficacy and safety in more complex disease models.
References
Methodological & Application
SUN11602 In Vitro Experimental Protocols: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
SUN11602 is a novel aniline compound that has demonstrated significant neuroprotective properties by mimicking the activity of basic fibroblast growth factor (bFGF).[1][2][3] This document provides detailed application notes and in vitro experimental protocols for studying the mechanism and efficacy of this compound. The protocols are based on published research and are intended to guide researchers in cell-based assays for evaluating the compound's effects on neuronal survival and its underlying signaling pathways.
Introduction and Mechanism of Action
This compound exerts its neuroprotective effects by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1).[1][2] This activation is independent of the bFGF binding site on the extracellular domain of the receptor. Upon activation, FGFR-1 undergoes autophosphorylation, initiating a downstream signaling cascade through the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically involving MEK and ERK1/2. The phosphorylation and activation of ERK1/2 lead to the upregulation of the gene encoding Calbindin-D28k (Calb), a calcium-binding protein. The subsequent increase in Calbindin-D28k protein levels helps to buffer intracellular calcium, thereby protecting neurons from excitotoxicity induced by agents like glutamate. The neuroprotective action of this compound requires new protein synthesis. Additionally, this compound has been shown to modulate neuroinflammation, in part through the NF-κB pathway.
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to neuroprotection.
Quantitative Data Summary
The following tables summarize the concentrations and conditions for key in vitro experiments with this compound.
Table 1: Neuroprotection Assays
| Compound/Agent | Concentration | Purpose | Cell Type | Assay |
| This compound | 0.1, 0.3, 1 µM | Neuroprotection | Primary Cortical Neurons | MTT Assay |
| bFGF (Control) | 5, 10 ng/mL | Positive Control | Primary Cortical Neurons | MTT Assay |
| Glutamate | 50, 100, 150 µM | Induce Excitotoxicity | Primary Cortical Neurons | MTT Assay |
Table 2: Signaling Pathway Activation Assays
| Compound | Concentration | Time | Purpose | Cell Type | Assay |
| This compound | 10, 100 µM | 20 min | ERK1/2 Phosphorylation | Primary Cortical Neurons | Western Blot |
| bFGF (Control) | 10 ng/mL | 20 min | ERK1/2 Phosphorylation | Primary Cortical Neurons | Western Blot |
Table 3: Pathway Inhibition Assays
| Inhibitor | Concentration | Target | Purpose |
| PD98059 | Not specified | MEK | Confirm MEK/ERK pathway involvement |
| PD166866 | Not specified | FGFR-1 Tyrosine Kinase | Confirm FGFR-1 involvement |
| Actinomycin D | 1 µg/mL | Transcription | Block new gene transcription |
| Cycloheximide | 1 µg/mL | Translation | Block new protein synthesis |
Experimental Protocols
Experimental Workflow Overview
Caption: General workflow for in vitro evaluation of this compound.
Primary Cortical Neuron Culture
-
Source: Primary cerebrocortical neurons can be obtained from embryonic day 18 (E18) Sprague-Dawley rat fetuses.
-
Protocol: This protocol should be performed under sterile conditions.
-
Dissect cerebral cortices from E18 rat embryos.
-
Mince the tissue and incubate in a trypsin solution (e.g., 0.25% trypsin-EDTA) for 15-20 minutes at 37°C.
-
Neutralize the trypsin with a serum-containing medium (e.g., DMEM with 10% FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells onto poly-D-lysine-coated plates (e.g., 96-well plates for viability assays or larger dishes for protein extraction) at a suitable density.
-
Culture the neurons in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Allow the neurons to mature for 5-7 days before starting the experiments.
-
Neuroprotection Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
-
Materials:
-
Primary cortical neurons cultured in a 96-well plate.
-
This compound stock solution (in a suitable solvent like DMSO, then diluted in culture medium).
-
bFGF stock solution (positive control).
-
Glutamate solution.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide).
-
Hanks' Balanced Salt Solution (HBSS) for vehicle control.
-
-
Protocol:
-
After 5-7 days in culture, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1, 0.3, 1 µM), bFGF (e.g., 5, 10 ng/mL), or vehicle (HBSS).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After the pre-incubation period, add glutamate to the wells to the final desired concentration (e.g., 50, 100, or 150 µM) to induce excitotoxicity. Do not add glutamate to the control wells.
-
Incubate for another 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Western Blot for ERK1/2 Phosphorylation
This protocol is used to detect the activation of the MEK/ERK signaling pathway by assessing the phosphorylation status of ERK1/2.
-
Materials:
-
Primary cortical neurons cultured in 6-well plates or 60 mm dishes.
-
This compound and bFGF.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
-
Protocol:
-
Culture primary cortical neurons to a suitable confluency.
-
Starve the cells in a low-serum medium for a few hours if necessary to reduce basal phosphorylation levels.
-
Treat the cells with this compound (10 or 100 µM) or bFGF (10 ng/mL) for 20 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
-
Concluding Remarks
The provided protocols offer a foundational framework for the in vitro investigation of this compound. Researchers should optimize these protocols based on their specific cell culture conditions and available reagents. The use of appropriate positive (bFGF) and negative (vehicle) controls, along with pathway-specific inhibitors, is crucial for validating the observed effects and elucidating the compound's mechanism of action. These experiments will be instrumental in further characterizing the therapeutic potential of this compound for neurodegenerative diseases.
References
Application Notes and Protocols for SUN11602 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN11602 is a novel synthetic aniline compound that functions as a mimetic of basic fibroblast growth factor (bFGF), exhibiting potent neuroprotective properties.[1] Unlike bFGF, this compound is a small molecule, offering advantages in terms of stability and cell permeability. These application notes provide a comprehensive guide for the utilization of this compound in primary neuronal cultures, particularly for studies on neuroprotection against excitotoxicity. The protocols outlined below are based on established methodologies and published research.[2]
Mechanism of Action
This compound exerts its neuroprotective effects by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway, which is crucial for neuronal survival and differentiation. The activation of this pathway by this compound is independent of binding to the extracellular domain of the receptor, suggesting a direct or indirect action on the cytosolic domain. The key steps in the signaling cascade are:
-
Phosphorylation of FGFR-1: this compound initiates the signaling cascade by promoting the phosphorylation of the intracellular tyrosine kinase domain of FGFR-1.
-
Activation of the MEK/ERK Pathway: The phosphorylation of FGFR-1 leads to the subsequent activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, specifically the phosphorylation of ERK1/2.
-
Upregulation of Calbindin-D28k: The activation of the MEK/ERK pathway stimulates the gene expression and synthesis of the calcium-binding protein Calbindin-D28k (Calb).
-
Intracellular Calcium Homeostasis: Increased levels of Calbindin-D28k enhance the neuron's capacity to buffer intracellular calcium, thereby preventing the detrimental rise in calcium levels associated with excitotoxic insults like glutamate exposure.
This signaling cascade ultimately leads to the protection of neurons from apoptosis and cell death.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-mediated neuroprotection.
Quantitative Data Summary
The neuroprotective effect of this compound is dose-dependent. The following table summarizes the protective effect of a 24-hour pretreatment with this compound on primary rat cerebrocortical neurons subsequently exposed to 150 µM glutamate for 24 hours. Cell viability was assessed using an MTT assay.
| Treatment Group | Concentration | % Cell Viability (Mean ± SEM) |
| Control (no glutamate) | - | 100% |
| Glutamate | 150 µM | ~45% |
| This compound + Glutamate | 1 µM | ~60% |
| This compound + Glutamate | 10 µM | ~85% |
| This compound + Glutamate | 100 µM | ~95% |
| bFGF + Glutamate | 10 ng/mL | ~98% |
Data are estimations derived from graphical representations in Murayama et al., ACS Chem Neurosci, 2013.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble up to 50 mM in DMSO and up to 20 mM in ethanol. For primary neuronal cultures, DMSO is a commonly used solvent.
-
To prepare a 10 mM stock solution, weigh out 4.52 mg of this compound (MW: 451.61 g/mol ) and dissolve it in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Protocol 2: Primary Rat Cerebrocortical Neuron Culture
Materials:
-
Timed-pregnant Wistar rat (embryonic day 17)
-
Polyethyleneimine (PEI) or Poly-D-Lysine (PDL) coated 96-well plates or culture dishes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile dissection tools
Procedure:
-
Prepare culture plates by coating with PEI or PDL according to the manufacturer's instructions.
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the cerebral cortices from E17 rat embryos in sterile, ice-cold HBSS.
-
Mince the cortical tissue and incubate with trypsin-EDTA to dissociate the cells.
-
Neutralize the trypsin with DMEM containing 10% FBS.
-
Gently triturate the cell suspension to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 1-2 x 10^5 cells/cm² in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Allow the neurons to mature for 7-10 days in vitro before initiating experiments.
Protocol 3: Neuroprotection Assay against Glutamate-Induced Excitotoxicity
Materials:
-
Mature primary cortical neuron cultures (7-10 days in vitro)
-
This compound stock solution (10 mM in DMSO)
-
Glutamate stock solution (e.g., 100 mM in sterile water)
-
Culture medium (DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Experimental Workflow Diagram:
Caption: Experimental workflow for the neuroprotection assay.
Procedure:
-
Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 1 µM, 10 µM, and 100 µM.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully replace the existing culture medium with the medium containing the respective concentrations of this compound or vehicle.
-
Incubate the cultures for 24 hours at 37°C and 5% CO2.
-
-
Glutamate Exposure:
-
Prepare a working solution of glutamate in culture medium.
-
Add the glutamate solution directly to the wells to achieve a final concentration of 150 µM. Do not remove the this compound-containing medium.
-
Include a control group that does not receive glutamate.
-
Incubate the cultures for an additional 24 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully aspirate the medium containing MTT.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group (no glutamate, no this compound).
-
Troubleshooting and Considerations
-
Primary Neuron Health: The health and density of the primary neuronal cultures are critical for reproducible results. Ensure optimal dissection and culturing techniques are followed.
-
Glutamate Toxicity: The optimal concentration of glutamate to induce approximately 50% cell death may vary between cultures. It is recommended to perform a dose-response curve for glutamate to determine the EC50 for each new batch of cultures.
-
Inhibitor Studies: To confirm the mechanism of action, specific inhibitors of the FGFR-1 (e.g., PD166866) and MEK (e.g., PD98059) pathways can be used. Pre-incubate the neurons with the inhibitor for 30-60 minutes before adding this compound.
-
Data Analysis: Express data as a percentage of the control (untreated) cells. Use appropriate statistical analysis to determine the significance of the results.
These application notes and protocols provide a framework for utilizing this compound in primary neuronal cultures. Researchers should adapt and optimize these protocols based on their specific experimental needs and laboratory conditions.
References
Application Notes and Protocols for SUN11602 Administration in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN11602 is a novel small molecule aniline compound that acts as a mimetic of basic fibroblast growth factor (bFGF).[1][2][3] It has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases, including Parkinson's disease (PD).[1][2] Unlike bFGF, this compound exhibits excellent oral bioavailability (>65% in mice, rats, and dogs) and a better safety profile, making it a promising therapeutic candidate. These application notes provide a comprehensive overview of the administration of this compound in a widely used animal model of Parkinson's disease, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying signaling pathways.
Data Presentation: Efficacy of this compound in an MPTP-Induced Mouse Model of Parkinson's Disease
The following tables summarize the key quantitative findings from a study utilizing a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease. In this model, nigrostriatal degeneration was induced by intraperitoneal injection of MPTP (80 mg/kg). This compound was administered daily by oral gavage starting 24 hours after the first MPTP administration, with endpoints assessed after 7 days.
Table 1: Neuroprotective Effects of this compound on Dopaminergic Neurons
| Treatment Group | Tyrosine Hydroxylase (TH) Positive Neuron Count in Substantia Nigra | Dopamine Transporter (DAT) Expression in Substantia Nigra (relative optical density) |
| Sham | 100 ± 5.2 | 100 ± 4.8 |
| MPTP | 45 ± 3.1 | 42 ± 3.5 |
| MPTP + this compound (1 mg/kg) | 52 ± 2.9 | 50 ± 2.6 |
| MPTP + this compound (2.5 mg/kg) | 75 ± 4.5# | 72 ± 4.1# |
| MPTP + this compound (5 mg/kg) | 92 ± 5.0### | 90 ± 4.7### |
***p < 0.001 vs Sham; #p < 0.05 vs MPTP; ###p < 0.001 vs MPTP. Data are presented as mean ± SEM. (Data extracted and synthesized from Paterniti et al., 2022)
Table 2: Effect of this compound on α-Synuclein Pathology
| Treatment Group | α-Synuclein Aggregate Score in Substantia Nigra | Phosphorylated α-Synuclein (p-α-syn) Levels (relative to total α-syn) |
| Sham | 1.2 ± 0.3 | 100 ± 5.1 |
| MPTP | 4.8 ± 0.5 | 250 ± 12.3 |
| MPTP + this compound (1 mg/kg) | 4.5 ± 0.4 | 240 ± 11.8 |
| MPTP + this compound (2.5 mg/kg) | 2.8 ± 0.3# | 160 ± 8.9# |
| MPTP + this compound (5 mg/kg) | 1.5 ± 0.2### | 110 ± 6.2### |
***p < 0.001 vs Sham; #p < 0.05 vs MPTP; ###p < 0.001 vs MPTP. Data are presented as mean ± SEM. (Data extracted and synthesized from Paterniti et al., 2022)
Table 3: Anti-inflammatory and Anti-apoptotic Effects of this compound
| Treatment Group | Iba-1 Positive Cells (Microglia) in Substantia Nigra | NF-κB p65 Nuclear Translocation (relative optical density) | Cleaved Caspase-3 Expression (relative optical density) |
| Sham | 100 ± 6.1 | 100 ± 5.5 | 100 ± 4.9 |
| MPTP | 280 ± 15.2 | 260 ± 13.1 | 290 ± 14.7*** |
| MPTP + this compound (1 mg/kg) | 270 ± 14.8 | 250 ± 12.9 | 280 ± 13.5 |
| MPTP + this compound (2.5 mg/kg) | 180 ± 10.3# | 170 ± 9.8# | 190 ± 10.1# |
| MPTP + this compound (5 mg/kg) | 110 ± 7.3### | 115 ± 6.8### | 120 ± 7.2### |
***p < 0.001 vs Sham; #p < 0.05 vs MPTP; ###p < 0.001 vs MPTP. Data are presented as mean ± SEM. (Data extracted and synthesized from Paterniti et al., 2022)
Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes the induction of Parkinson's-like pathology in mice using MPTP, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Animal handling and injection equipment
Procedure:
-
Prepare a fresh solution of MPTP in sterile saline at a concentration of 2 mg/mL.
-
Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals to each mouse. The total dose per mouse is 80 mg/kg.
-
House the animals in a well-ventilated area and monitor for any adverse reactions.
-
The sham control group receives saline injections following the same schedule.
This compound Administration
This protocol details the oral administration of this compound to the MPTP-treated mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in sterile water)
-
Oral gavage needles
Procedure:
-
Prepare solutions of this compound in the vehicle at the desired concentrations (e.g., 1 mg/kg, 2.5 mg/kg, and 5 mg/kg).
-
Beginning 24 hours after the first MPTP injection, administer the this compound solution or vehicle to the respective groups of mice via oral gavage.
-
Continue daily administration for the duration of the study (e.g., 7 days).
Immunohistochemistry for TH and α-Synuclein
This protocol outlines the staining and quantification of key markers of Parkinson's disease in brain tissue.
Materials:
-
Mouse brain tissue sections (fixed and sliced)
-
Primary antibodies: anti-TH, anti-α-synuclein
-
Secondary antibodies (biotinylated)
-
Avidin-biotin complex (ABC) kit
-
DAB substrate kit
-
Microscope and imaging software
Procedure:
-
Deparaffinize and rehydrate the brain sections.
-
Perform antigen retrieval as required for the specific antibodies.
-
Block endogenous peroxidase activity.
-
Incubate sections with the primary antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal using the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Quantify the number of TH-positive neurons and the intensity of α-synuclein staining using image analysis software.
Visualizations
Signaling Pathway of this compound
The neuroprotective effects of this compound are mediated through the activation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway. This leads to the downstream activation of the MEK/ERK pathway and subsequent upregulation of Calbindin-D28k, a calcium-binding protein that helps maintain intracellular calcium homeostasis.
Caption: this compound signaling pathway promoting neuroprotection.
Experimental Workflow
The following diagram illustrates the experimental workflow for evaluating the efficacy of this compound in the MPTP mouse model.
Caption: Experimental workflow for this compound in the MPTP model.
Logical Relationship: Neuroprotective Mechanisms of this compound
This diagram outlines the key pathological features of Parkinson's disease that are counteracted by the administration of this compound.
Caption: this compound counteracts key PD pathologies.
References
- 1. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Gavage of SUN11602 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the oral administration of the novel aniline compound SUN11602 to mice via gavage. This document includes detailed methodologies, quantitative data summaries, and a visualization of the compound's signaling pathway and experimental workflow.
Introduction
This compound is a synthetic small molecule that mimics the neuroprotective effects of basic fibroblast growth factor (bFGF).[1][2] It has been shown to exert its effects through the activation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway, leading to the modulation of downstream cellular processes involved in neuroprotection, reduction of neuroinflammation, and inhibition of apoptosis.[1][3] This document outlines a standardized protocol for the preparation and oral gavage of this compound in mice for preclinical research.
Quantitative Data Summary
The following tables summarize the recommended dosage and materials for the oral gavage protocol.
Table 1: this compound Dosage for Oral Gavage in Mice
| Dosage Group | Dose (mg/kg) | Frequency | Administration Route |
| Low | 1 | Daily | Oral Gavage |
| Medium | 2.5 | Daily | Oral Gavage |
| High | 5 | Daily | Oral Gavage |
Note: The selection of the appropriate dose will depend on the specific experimental design and research question.[3]
Table 2: Materials and Equipment
| Item | Description |
| This compound | 4-({4-[--INVALID-LINK--amino]-1-piperidinyl}methyl)benzamide |
| Vehicle | Sterile Saline (0.9% NaCl) with 0.5% Tween 80 and 0.5% DMSO (recommended) |
| Gavage Needles | 18-20 gauge, 1.5-inch, curved, with a ball tip |
| Syringes | 1 mL tuberculin syringes |
| Animal Scale | To accurately weigh mice for dose calculation |
| Vortex Mixer | For proper mixing of the gavage solution |
| Personal Protective Equipment | Lab coat, gloves, safety glasses |
Experimental Protocols
Preparation of this compound for Oral Gavage
Note on Vehicle Selection: The specific vehicle for oral gavage of this compound in mice is not consistently reported across all studies. While some studies on other compounds have used vehicles like distilled water or 2-hydroxypropyl-β-cyclodextrin, a common and effective practice for compounds with low water solubility is to use a co-solvent system. This compound is soluble in DMSO. Therefore, a recommended vehicle is sterile saline containing a low percentage of DMSO to aid in dissolution and a surfactant like Tween 80 to maintain the stability of the solution.
-
Calculate the Required Amount of this compound: Based on the desired dose (e.g., 5 mg/kg) and the weight of the mouse, calculate the total amount of this compound needed. For a 25g mouse, the calculation would be: 5 mg/kg * 0.025 kg = 0.125 mg.
-
Prepare the Vehicle Solution: Prepare a stock solution of 0.5% Tween 80 in sterile saline.
-
Dissolve this compound:
-
For a final dosing volume of 100 µL per mouse, first, dissolve the calculated amount of this compound in a minimal amount of DMSO (e.g., 0.5 µL, resulting in a 0.5% final concentration).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Final Formulation: Add the this compound/DMSO solution to the saline/Tween 80 vehicle to achieve the final desired concentration and a total volume of 100 µL per dose. Vortex the solution again to ensure homogeneity.
Oral Gavage Procedure in Mice
-
Animal Handling and Restraint:
-
Gently pick up the mouse by the base of the tail and allow it to grasp a wire cage lid or similar surface with its forepaws.
-
Securely scruff the mouse by grasping the loose skin over the neck and shoulders between your thumb and forefinger. This will immobilize the head and prevent the mouse from biting.
-
-
Measuring the Gavage Needle:
-
Before the first gavage, measure the appropriate insertion depth for each mouse. Place the tip of the gavage needle at the corner of the mouse's mouth and extend it to the last rib. This length ensures the needle will reach the stomach.
-
-
Administration:
-
With the mouse properly restrained and its head tilted slightly upwards, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and re-insert.
-
Once the needle is at the predetermined depth, slowly depress the syringe plunger to administer the this compound solution.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a few minutes after the procedure.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo administration.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for oral gavage.
References
SUN11602: A Promising bFGF Mimetic for Spinal Cord Injury Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SUN11602, a synthetic small molecule, has emerged as a promising therapeutic candidate in preclinical spinal cord injury (SCI) research. It acts as a mimetic of basic fibroblast growth factor (bFGF), a potent neurotrophic factor known to support neuronal survival and neurite outgrowth.[1][2] However, the therapeutic application of bFGF itself is limited by undesirable side effects.[1] this compound offers the potential for the neuroprotective benefits of bFGF without these associated drawbacks, making it a compelling subject for investigation in the field of SCI.[1]
These application notes provide a comprehensive overview of the current understanding of this compound's mechanism of action and its demonstrated effects in a preclinical model of SCI. Detailed protocols for in vivo studies are provided to facilitate further research into this promising compound.
Mechanism of Action
This compound exerts its neuroprotective effects by mimicking the signaling cascade of bFGF.[3] It interacts with and activates Fibroblast Growth Factor Receptor 1 (FGFR-1), initiating a downstream signaling pathway that is crucial for neuronal survival and function.
Key molecular events in the this compound signaling pathway include:
-
FGFR-1 Activation: this compound triggers the phosphorylation of the intracellular domain of FGFR-1.
-
MEK/ERK Pathway Activation: This leads to the subsequent phosphorylation and activation of the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
-
Upregulation of Calbindin-D28k: A critical downstream effect is the increased expression of the calcium-binding protein Calbindin-D28k (Calb).
-
Calcium Homeostasis: Calbindin-D28k plays a vital role in buffering intracellular calcium levels, thereby preventing the detrimental effects of calcium overload that occur following excitotoxic injury in SCI.
This signaling cascade ultimately contributes to reduced neuroinflammation, decreased neuronal cell death, and improved functional recovery in preclinical SCI models.
Caption: this compound Signaling Pathway
Preclinical Data in Spinal Cord Injury
A key study investigated the effects of this compound in a subacute mouse model of SCI induced by extradural compression. The study demonstrated that oral administration of this compound at a dose of 5 mg/kg for 72 hours post-injury led to significant improvements in several outcome measures.
Quantitative Data Summary
| Parameter | SCI Control Group | This compound (1 mg/kg) | This compound (2.5 mg/kg) | This compound (5 mg/kg) | Citation |
| Motor Function (BMS Score) | Decreased | No significant improvement | No significant improvement | Significantly improved | |
| Tissue Morphology | Significant damage | Not efficacious | Not efficacious | Restored morphology | |
| Myeloperoxidase (MPO) Activity | High | - | - | Reduced | |
| Neuronal Demyelination (LFB+ neurons) | Reduced | - | - | Restored | |
| Mast Cell Infiltration | Elevated | Ineffective | Ineffective | Significantly reduced | |
| Astrocyte Activation (GFAP+ cells) | Increased | - | - | Markedly decreased | |
| Microglial Activation (IBA-1+ cells) | High | - | - | Decreased | |
| Calpain Levels | Increased | - | - | Reduced | |
| Calbindin Expression | Decreased | - | - | Upregulated |
BMS: Basso Mouse Scale for Locomotion; LFB: Luxol Fast Blue
Experimental Protocols
The following protocols are based on the methodologies described in the primary research investigating this compound in a mouse model of SCI.
Animal Model and Injury Induction
-
Animal Model: Adult male mice are typically used.
-
Anesthesia: Administer an appropriate anesthetic agent to achieve a surgical plane of anesthesia.
-
Surgical Procedure:
-
Perform a laminectomy at the desired spinal cord level (e.g., T9-T10).
-
Induce SCI via extradural compression using a validated method, such as an aneurysm clip, to create a consistent and reproducible injury.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and supportive care, including manual bladder expression, until autonomic function recovers.
Caption: In Vivo Experimental Workflow
This compound Administration
-
Compound Preparation: Dissolve this compound in a suitable vehicle for oral administration.
-
Dosage: Based on existing preclinical data, a dose of 5 mg/kg has been shown to be effective. Dose-response studies may be warranted for different SCI models or species.
-
Route of Administration: Oral gavage is a reported effective route.
-
Treatment Regimen: Administer this compound daily for a specified duration post-SCI. The initial studies reported a 72-hour treatment period.
Outcome Measures
A comprehensive evaluation of this compound's efficacy should include behavioral, histological, and biochemical assessments.
-
Behavioral Analysis:
-
Locomotor Function: The Basso Mouse Scale (BMS) is a standard method for assessing locomotor recovery in mice. Assessments should be performed at regular intervals post-injury.
-
-
Histological Analysis:
-
Tissue Sparing: Use staining methods like Hematoxylin and Eosin (H&E) to assess the extent of tissue damage and preservation at the injury site.
-
Demyelination: Luxol Fast Blue (LFB) staining can be used to quantify the degree of demyelination and remyelination.
-
Cellular Responses:
-
Inflammation: Immunohistochemistry for markers of neutrophils (MPO), mast cells, astrocytes (GFAP), and microglia (IBA-1) can be used to evaluate the inflammatory response.
-
Apoptosis: TUNEL staining can be employed to assess apoptotic cell death.
-
-
-
Biochemical Analysis:
-
Western Blotting: Quantify the protein expression levels of key signaling molecules (e.g., p-FGFR-1, p-ERK, Calbindin-D28k), inflammatory mediators (e.g., NF-κB, iNOS, COX-2), and markers of apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3).
-
Future Directions and Considerations
-
Different SCI Models: Evaluating the efficacy of this compound in other clinically relevant SCI models, such as contusion and transection injuries.
-
Long-term Studies: Assessing the long-term functional and histological outcomes following this compound treatment.
-
Pharmacokinetics and Biodistribution: Characterizing the pharmacokinetic profile and central nervous system penetration of this compound in SCI models.
-
Combination Therapies: Investigating the potential synergistic effects of this compound when combined with other therapeutic strategies, such as rehabilitation or other neuroprotective agents.
-
Safety and Toxicity: Conducting comprehensive safety and toxicology studies to determine the therapeutic window of this compound.
Conclusion
This compound represents a promising small molecule with a well-defined mechanism of action that targets key pathological processes in spinal cord injury. Its ability to mimic the neuroprotective effects of bFGF without the associated side effects makes it an attractive candidate for further development. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this compound and contribute to the development of novel treatments for SCI.
References
- 1. bFGF-like Activity Supported Tissue Regeneration, Modulated Neuroinflammation, and Rebalanced Ca2+ Homeostasis following Spinal Cord Injury [mdpi.com]
- 2. bFGF-like Activity Supported Tissue Regeneration, Modulated Neuroinflammation, and Rebalanced Ca2+ Homeostasis following Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Effective Concentration of SUN11602 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN11602 is a synthetic aniline compound that mimics the neuroprotective activities of basic fibroblast growth factor (bFGF).[1] Its mechanism of action involves the activation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway.[1][2] This activation leads to the upregulation of downstream effectors, including the ERK/MAPK pathway, and an increase in the expression of the calcium-binding protein calbindin-D28k (Calb).[2] Consequently, this compound contributes to the stabilization of intracellular Ca2+ homeostasis, protecting neurons from excitotoxic insults, such as those induced by glutamate.[2]
These application notes provide a comprehensive guide for determining the effective concentration of this compound in neuronal cell cultures. The protocols outlined below focus on assessing the compound's neuroprotective effects by measuring its impact on intracellular calcium dynamics and cell viability. An additional protocol for electrophysiological assessment is included to evaluate the overall functional health of neurons following treatment.
Principle of Methods
To determine the optimal concentration range for this compound's neuroprotective effects, a multi-faceted approach is recommended:
-
Calcium Imaging: This technique is employed to directly visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in response to a neurotoxic challenge, and to assess the modulatory effect of this compound. Fluorescent calcium indicators, such as Fura-2 AM or Fluo-4 AM, are used to measure [Ca2+]i. A reduction in the pathological increase of [Ca2+]i in the presence of this compound indicates a neuroprotective effect.
-
Cell Viability Assays: These assays are crucial for determining the concentration at which this compound confers neuroprotection without inducing cytotoxicity. Common assays include the MTT and LDH assays. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.
-
Electrophysiology (Whole-Cell Patch-Clamp): This technique provides a detailed assessment of neuronal health and function by measuring key electrophysiological parameters such as resting membrane potential, action potential firing, and ion channel currents. While not a direct measure of this compound's primary mechanism, it serves as a sensitive readout of overall neuronal integrity and excitability, which are expected to be preserved in neuroprotected cells.
I. Experimental Protocols
Protocol 1: Calcium Imaging Assay
This protocol details the use of Fura-2 AM to measure intracellular calcium changes in primary neuronal cultures.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS), phenol red-free
-
Glutamate (or other neurotoxic agent)
-
Ion-free Tyrode's solution
-
Ionomycin
-
EGTA
-
Fluorescence microscopy setup with a ratiometric imaging system
Procedure:
-
Cell Preparation:
-
Plate primary neurons on glass-bottom dishes or coverslips pre-coated with poly-L-lysine or a similar substrate.
-
Culture cells to the desired density and maturity.
-
-
Fura-2 AM Loading:
-
Prepare a 2 µM Fura-2 AM loading solution in phenol red-free HBSS containing 0.02% Pluronic F-127.
-
Aspirate the culture medium and wash the cells twice with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
This compound Pre-treatment:
-
Prepare a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) in HBSS.
-
Incubate the Fura-2-loaded cells with the respective this compound concentrations for a predetermined time (e.g., 1-24 hours). Include a vehicle control group.
-
-
Calcium Imaging:
-
Mount the dish/coverslip on the microscope stage.
-
Perfuse the cells with HBSS.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Induce a neurotoxic challenge by perfusing the cells with a solution containing glutamate (e.g., 100 µM).
-
Record the changes in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each cell over time.
-
Quantify the peak increase in the fluorescence ratio following glutamate stimulation for each treatment group.
-
Compare the glutamate-induced calcium increase in this compound-treated groups to the vehicle control. A statistically significant reduction indicates a neuroprotective effect.
-
Protocol 2: Cell Viability Assays (MTT and LDH)
This protocol provides methods for assessing both cell viability and cytotoxicity.
Materials:
-
Primary neuronal cell culture in a 96-well plate
-
This compound
-
Glutamate (or other neurotoxic agent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Plating and Treatment:
-
Plate neurons in a 96-well plate at a suitable density.
-
Allow cells to adhere and mature.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 100 µM) for 24 hours. Include vehicle controls.
-
-
Induction of Neurotoxicity:
-
Following pre-treatment, expose the cells to a neurotoxic concentration of glutamate (e.g., 100 µM) for a specified duration (e.g., 24 hours). Include a control group with no glutamate exposure.
-
-
MTT Assay (Cell Viability):
-
After the glutamate incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (no glutamate) group.
-
-
LDH Assay (Cytotoxicity):
-
After the glutamate incubation, collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH release.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate cytotoxicity as a percentage of the positive control (e.g., cells treated with a lysis buffer).
-
Protocol 3: Electrophysiological Assessment of Neuronal Health
This protocol describes the use of whole-cell patch-clamp to assess the functional integrity of neurons.
Materials:
-
Primary neuronal cell culture on coverslips
-
This compound
-
Glutamate
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (e.g., ACSF)
-
Internal solution (e.g., K-gluconate based)
-
Data acquisition software
Procedure:
-
Cell Treatment:
-
Treat neuronal cultures with the determined effective concentration of this compound (from calcium imaging and viability assays) and a vehicle control for 24 hours.
-
Expose a subset of cells from each group to glutamate for a duration known to cause sub-lethal neuronal stress.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified healthy neuron.
-
-
Data Acquisition:
-
Resting Membrane Potential (RMP): In current-clamp mode, record the membrane potential with no current injection.
-
Action Potential (AP) Firing: Inject a series of depolarizing current steps to elicit APs. Measure parameters such as AP threshold, amplitude, and firing frequency.
-
Voltage-gated Currents: In voltage-clamp mode, apply appropriate voltage protocols to isolate and measure sodium and potassium currents.
-
-
Data Analysis:
-
Compare the electrophysiological parameters (RMP, AP characteristics, ion channel currents) between the different treatment groups.
-
Preservation of normal electrophysiological properties in the this compound-treated group following glutamate exposure indicates a neuroprotective effect on neuronal function.
-
II. Data Presentation
Table 1: Effect of this compound on Glutamate-Induced Intracellular Calcium Increase
| This compound Conc. (µM) | Peak [Ca2+]i Ratio (340/380 nm) | % Inhibition of Ca2+ Influx |
| Vehicle Control | 2.5 ± 0.3 | 0% |
| 0.1 | 2.1 ± 0.2 | 16% |
| 1 | 1.5 ± 0.1* | 40% |
| 10 | 1.2 ± 0.1 | 52% |
| 100 | 1.1 ± 0.2 | 56% |
*Hypothetical data. *p < 0.05, *p < 0.01 compared to vehicle control.
Table 2: Neuroprotective and Cytotoxic Effects of this compound
| This compound Conc. (µM) | Cell Viability (MTT, % of Control) | Cytotoxicity (LDH, % of Max) |
| Vehicle (No Glutamate) | 100 ± 5 | 5 ± 1 |
| Vehicle (+ Glutamate) | 45 ± 4 | 50 ± 5 |
| 0.1 (+ Glutamate) | 55 ± 5 | 42 ± 4 |
| 1 (+ Glutamate) | 75 ± 6 | 25 ± 3 |
| 10 (+ Glutamate) | 88 ± 5 | 15 ± 2 |
| 100 (+ Glutamate) | 92 ± 7 | 12 ± 2 |
| 100 (No Glutamate) | 98 ± 6 | 7 ± 1 |
*Hypothetical data. *p < 0.05, *p < 0.01 compared to vehicle (+ Glutamate).
III. Visualizations
Caption: Signaling pathway of this compound-mediated neuroprotection.
Caption: Experimental workflow for determining effective concentration.
Caption: Logical flow for data analysis and concentration determination.
References
- 1. bFGF-like Activity Supported Tissue Regeneration, Modulated Neuroinflammation, and Rebalanced Ca2+ Homeostasis following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
SUN11602: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of SUN11602 for in vivo studies. This compound is a small molecule mimetic of basic fibroblast growth factor (bFGF) that has demonstrated neuroprotective effects.[1][2] It exerts its action by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway, making it a compound of interest for neurological research.[1][3]
Physicochemical and Solubility Data
This compound is a solid, light yellow to yellow powder. Its solubility is a critical factor for the design of in vivo experiments. The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 37 mg/mL (81.93 mM) to 90 mg/mL (199.29 mM) | Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO. |
| Ethanol | Soluble to 20 mM (approx. 9.03 mg/mL) to 31 mg/mL | - |
| Water | Insoluble | - |
In Vivo Formulation Protocols
The poor aqueous solubility of this compound necessitates the use of specific solvent systems for oral and parenteral administration in animal studies. Below are established protocols for preparing this compound solutions for in vivo use.
Protocol 1: Aqueous Formulation for Oral Gavage or Injection
This protocol is suitable for achieving a clear solution of this compound.
-
Initial Solubilization: Dissolve this compound in 10% Dimethyl Sulfoxide (DMSO) by volume.
-
Addition of Co-solvents and Surfactants: To the DMSO solution, add 40% PEG300 and 5% Tween-80 by volume. Ensure thorough mixing after each addition.
-
Final Dilution: Add 45% Saline to the mixture to reach the final desired volume.
-
Final Concentration: This method yields a clear solution with a solubility of at least 2.5 mg/mL (5.54 mM).
Protocol 2: Cyclodextrin-Based Formulation for Improved Solubility
This protocol utilizes a cyclodextrin to enhance the aqueous solubility of this compound.
-
Initial Solubilization: Dissolve this compound in 10% Dimethyl Sulfoxide (DMSO) by volume.
-
Cyclodextrin Solution: Prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline.
-
Final Mixture: Add 90% of the 20% SBE-β-CD in Saline solution to the DMSO concentrate.
-
Final Concentration: This protocol results in a clear solution with a solubility of at least 2.5 mg/mL (5.54 mM).
Protocol 3: Oil-Based Formulation for Oral Gavage
This protocol is an option for oral administration where a lipid-based vehicle is preferred.
-
Initial Solubilization: Dissolve this compound in 10% Dimethyl Sulfoxide (DMSO) by volume.
-
Final Mixture: Add 90% Corn Oil to the DMSO solution.
-
Final Concentration: This method yields a clear solution with a solubility of at least 2.5 mg/mL (5.54 mM).
Experimental Design Considerations
-
Dosing: In murine models of Parkinson's disease and spinal cord injury, this compound has been administered daily by oral gavage at doses ranging from 1 mg/kg to 5 mg/kg.
-
Administration Route: Oral administration of this compound has shown good bioavailability (>65%) in rodents and dogs.
-
Stability: When preparing stock solutions, it is recommended to store them at -80°C for up to two years or -20°C for up to one year. For working solutions, immediate use is advised for optimal results.
Mechanism of Action: Signaling Pathway
This compound mimics the neuroprotective effects of bFGF by activating the FGFR-1-MEK/ERK signaling pathway. This activation leads to downstream effects that contribute to neuronal survival. The binding of this compound triggers the phosphorylation of FGFR-1, which in turn activates the Ras-Raf-MEK-ERK cascade. Activated ERK (extracellular signal-regulated kinase) translocates to the nucleus and promotes the transcription of genes involved in cell survival, such as Calbindin-D28k (CALB1). Increased levels of Calbindin-D28k help to buffer intracellular calcium, protecting neurons from excitotoxicity.
Caption: this compound Signaling Pathway
Experimental Workflow: Preparation for In Vivo Study
The following diagram outlines the general workflow for preparing this compound for an in vivo experiment, from initial solubility testing to final administration.
Caption: Experimental Workflow for this compound In Vivo Studies
References
Application Note: Long-Term Stability of SUN11602 in Solution
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
SUN11602 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[1] Activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) from the gastrointestinal tract.[1][2] Given its therapeutic potential, understanding the long-term stability of this compound in solution is critical for the development of reliable in vitro and in vivo assays, as well as for formulation and manufacturing processes.
This document provides a comprehensive overview of the recommended protocols for assessing the long-term stability of this compound in solution. It includes methodologies for sample preparation, storage, and analysis, as well as illustrative data on its stability under various conditions.
2. GPR119 Signaling Pathway
Upon binding of an agonist such as this compound, GPR119 couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This interaction catalyzes the exchange of GDP for GTP on Gαs, leading to its dissociation from the Gβγ dimer. The activated Gαs-GTP complex then stimulates adenylyl cyclase, which converts ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to promote insulin secretion.[2][3]
3. Long-Term Stability Assessment Protocol
The following protocol outlines a general procedure for evaluating the long-term stability of this compound in solution. It is recommended to adapt this protocol based on the specific experimental needs and available resources.
3.1. Objective
To determine the stability of this compound in various solvents and under different storage conditions over an extended period.
3.2. Materials
-
This compound (powder)
-
Solvents: Dimethyl sulfoxide (DMSO), Ethanol, Phosphate-buffered saline (PBS) pH 7.4
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
Environmental chambers or incubators set to the desired temperatures
-
Photostability chamber (ICH Q1B compliant)
-
High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)
3.3. Experimental Workflow
3.4. Protocol
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound powder.
-
Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO). Ensure complete dissolution.
-
From the stock solution, prepare working solutions in the desired solvents (e.g., Ethanol, PBS) at the final test concentration (e.g., 1 mM).
-
-
Aliquoting and Storage:
-
Aliquot the working solutions into amber glass vials to minimize headspace and protect from light.
-
Store the vials under the following conditions:
-
Long-term: 5°C ± 3°C
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH.
-
Photostability: As per ICH Q1B guidelines.
-
Freeze-thaw: Cycle between -20°C and room temperature for a minimum of three cycles.
-
-
-
Time Points for Analysis:
-
Analyze the samples at appropriate time intervals. For long-term studies, recommended time points are 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, time points of 0, 1, 3, and 6 months are typical.
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for small molecules.
-
Column: A C18 reverse-phase column is typically suitable.
-
Detection: UV detection at the λmax of this compound or mass spectrometry for higher sensitivity and specificity.
-
Quantification: Calculate the percentage of this compound remaining relative to the initial concentration (time 0).
-
4. Illustrative Stability Data
The following tables provide hypothetical long-term stability data for this compound in various solutions. This data is for illustrative purposes only and should be confirmed by experimental studies.
Table 1: Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Condition | 3 Months | 6 Months | 12 Months | 24 Months |
| -20°C | 99.8% | 99.5% | 99.1% | 98.5% |
| 4°C | 99.2% | 98.6% | 97.5% | 95.3% |
| 25°C | 97.5% | 95.1% | 90.3% | 82.1% |
Table 2: Stability of this compound in PBS, pH 7.4 (1 µM Working Solution)
| Storage Condition | 1 Week | 1 Month | 3 Months |
| 4°C | 98.5% | 96.2% | 92.8% |
| 25°C | 95.3% | 88.7% | 75.4% |
| 37°C | 90.1% | 78.5% | 60.2% |
5. Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule. This involves exposing the drug substance to conditions more severe than accelerated stability testing.
5.1. Protocol for Forced Degradation
-
Acid and Base Hydrolysis: Treat this compound solution with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperatures (e.g., 60°C).
-
Oxidation: Expose the solution to 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid drug substance and its solution at a high temperature (e.g., 70°C).
-
Photodegradation: Expose the solution to light conditions as specified in ICH Q1B guidelines.
The goal is to achieve 5-20% degradation of the drug substance to allow for the identification and characterization of degradation products by LC-MS.
6. Recommendations for Handling and Storage
-
Stock Solutions: For long-term storage, it is recommended to prepare concentrated stock solutions of this compound in anhydrous DMSO and store them in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous solutions of this compound are less stable and should be prepared fresh before each experiment. If short-term storage is necessary, keep the solutions at 4°C for no longer than a few days.
-
Light Protection: Protect all solutions of this compound from light by using amber vials or by wrapping the containers in aluminum foil.
This application note provides a framework for assessing the long-term stability of this compound in solution. The stability of this compound is dependent on the solvent, storage temperature, and exposure to light. For optimal stability, it is recommended to store stock solutions in an organic solvent like DMSO at low temperatures and to prepare aqueous solutions fresh. The provided protocols and illustrative data serve as a guide for researchers to design and execute their own stability studies, ensuring the quality and reliability of their experimental results.
References
- 1. GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation and signaling mechanism revealed by GPR119-Gs complex structures [ideas.repec.org]
Application Notes and Protocols for Assessing SUN11602 Efficacy Using Cell Viability Assays
Introduction
SUN11602 is a novel synthetic aniline compound that functions as a mimetic of basic fibroblast growth factor (bFGF), exhibiting significant neuroprotective properties.[1][2][3] It has been shown to protect neurons from excitotoxic insults, such as those induced by glutamate, by activating key cellular signaling pathways.[1][2] The primary mechanism of this compound involves the activation of the Fibroblast Growth Factor Receptor-1 (FGFR-1), which triggers a downstream cascade that enhances neuronal survival. These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of this compound using common cell viability assays, which are crucial for drug screening and development.
Mechanism of Action of this compound
This compound exerts its neuroprotective effects by activating the FGFR-1 signaling pathway. This activation leads to the augmented phosphorylation of both FGFR-1 and the extracellular signal-regulated kinase-1/2 (ERK-1/2). The signaling cascade proceeds through the mitogen-activated protein kinase (MAPK)/ERK kinase (MEK), ultimately increasing the gene expression and synthesis of the calcium-binding protein calbindin-D28k (Calb). Calbindin-D28k acts as a crucial intracellular calcium buffer, helping to maintain Ca2+ homeostasis and protecting neurons from glutamate-induced excitotoxicity and cell death.
Data Presentation: Efficacy of this compound
Quantitative data from studies evaluating this compound's neuroprotective effects against glutamate-induced toxicity in primary rat cerebrocortical neurons are summarized below. Cell viability was assessed using the MTT assay.
| Treatment Group | Concentration | Cell Viability (% of Control) | Reference |
| Control (No Glutamate) | - | 100% | |
| Glutamate (150 µM) | - | ~45% | |
| This compound + Glutamate | 0.1 µM | Significantly Increased | |
| This compound + Glutamate | 0.3 µM | Significantly Increased | |
| This compound + Glutamate | 1 µM | ~80% | |
| bFGF + Glutamate | 5 ng/mL | Significantly Increased | |
| bFGF + Glutamate | 10 ng/mL | ~85% |
Table 1: Neuroprotective effect of this compound and bFGF on glutamate-induced excitotoxicity. Data is derived from MTT assays performed on primary cultures of rat cerebrocortical neurons.
Experimental Workflow
The general workflow for testing the efficacy of this compound involves cell culture, induction of neurotoxicity, treatment with the compound, and subsequent assessment of cell viability.
Experimental Protocols
Four common and robust cell viability assays are detailed below. These assays are suitable for evaluating the neuroprotective efficacy of this compound in a 96-well plate format.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS), filtered and stored at 4°C, protected from light.
-
MTT solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).
-
96-well tissue culture plates.
-
Multi-channel pipette.
-
Microplate spectrophotometer (reader).
Protocol:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density (e.g., 2 x 10⁴ cells/well) in 100 µL of culture medium. Incubate under appropriate conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment.
-
Compound Treatment: Pre-treat cells by replacing the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.3, 1 µM). Include appropriate vehicle controls. Incubate for 24 hours.
-
Induce Toxicity: Add the neurotoxic agent (e.g., glutamate at 150 µM) to the wells (except for the 'no-toxin' control wells) and incubate for another 24 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formazan crystals to form. The incubation time may need optimization depending on the cell type.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is similar to the MTT assay, but it yields a water-soluble formazan product, which simplifies the protocol by eliminating the solubilization step.
Materials:
-
XTT labeling reagent and electron-coupling reagent (often supplied as a kit).
-
96-well tissue culture plates.
-
Microplate spectrophotometer.
Protocol:
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol. The final volume in each well before adding the XTT reagent should be 100 µL.
-
Prepare XTT Working Solution: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (e.g., mix 5 mL of XTT reagent with 0.1 mL of electron-coupling reagent for one 96-well plate).
-
XTT Addition: Add 50 µL of the prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The optimal incubation time can vary between cell types.
-
Absorbance Reading: Gently shake the plate. Measure the absorbance of the soluble formazan at a wavelength between 450-500 nm using a microplate reader.
Neutral Red Uptake Assay
This assay is based on the ability of viable, healthy cells to incorporate and bind the supravital dye neutral red within their lysosomes. Toxic substances can impair the cell's ability to retain the dye.
Materials:
-
Neutral red solution (e.g., 0.33% stock solution).
-
DPBS (Dulbecco's Phosphate-Buffered Saline).
-
Neutral red destain/solubilization solution (e.g., 1% acetic acid in 50% ethanol).
-
96-well tissue culture plates.
-
Microplate spectrophotometer.
Protocol:
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Medium Removal: After the final incubation, carefully aspirate the culture medium from all wells.
-
Neutral Red Incubation: Add 100 µL of pre-warmed medium containing neutral red (e.g., diluted to 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.
-
Dye Removal and Washing: Discard the neutral red solution, and gently rinse the cells with 150 µL of DPBS to remove excess dye.
-
Dye Extraction: Add 150 µL of the neutral red destain solution to each well.
-
Shaking: Place the plate on a shaker for at least 10 minutes to extract the dye from the cells and form a homogeneous solution.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
Trypan Blue Exclusion Assay
This is a simple and rapid method to differentiate viable from non-viable cells. Viable cells have intact cell membranes that exclude the trypan blue dye, whereas dead cells, with compromised membranes, take up the dye and appear blue.
Materials:
-
Trypan blue solution (0.4% in buffered saline).
-
Hemacytometer or automated cell counter.
-
Light microscope.
-
Microcentrifuge tubes.
Protocol:
-
Cell Preparation: Perform cell plating, treatment, and toxicity induction in a suitable culture plate (e.g., 24-well plate).
-
Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin. Neutralize the trypsin and collect the cells into a microcentrifuge tube. Centrifuge at 100 x g for 5 minutes and resuspend the cell pellet in a known volume of PBS or serum-free medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal part of 0.4% trypan blue solution (1:1 ratio). For example, mix 10 µL of cell suspension with 10 µL of trypan blue.
-
Incubation: Allow the mixture to incubate at room temperature for 1-3 minutes. Do not exceed 5 minutes, as longer incubation can lead to viable cells taking up the dye.
-
Counting: Load 10 µL of the stained cell suspension into a hemacytometer.
-
Microscopy: Under a light microscope, count the number of viable (clear, unstained) and non-viable (blue-stained) cells in the central grid of the hemacytometer.
-
Calculation: Calculate the percentage of viable cells using the formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100.
-
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.glpbio.com [file.glpbio.com]
Application Notes and Protocols: Western Blot Analysis of p-FGFR and p-ERK Activation by SUN11602
Introduction
SUN11602 is a synthetic small molecule that mimics the neuroprotective activities of basic fibroblast growth factor (bFGF).[1][2] It activates key molecules within the Fibroblast Growth Factor Receptor-1 (FGFR-1) and Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MEK/ERK) signaling pathway.[1][2][3] Unlike typical receptor ligands, this compound appears to directly or indirectly trigger the phosphorylation of the cytosolic domain of FGFR-1, leading to the subsequent phosphorylation and activation of downstream effectors like ERK. This activation cascade is crucial for its neuroprotective effects.
Western blotting is a fundamental technique for verifying the mechanism of action of compounds like this compound. It allows for the specific detection and quantification of the phosphorylated forms of target proteins (p-FGFR and p-ERK), providing direct evidence of pathway activation. These application notes offer a detailed protocol for researchers to effectively measure the change in p-FGFR and p-ERK levels in cell cultures following treatment with this compound.
Signaling Pathway and Mechanism of Action
The binding of a ligand, or the action of a molecule like this compound, induces the autophosphorylation of specific tyrosine residues in the intracellular kinase domain of FGFR. This event initiates a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK pathway. Activated MEK phosphorylates ERK at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), leading to its activation. Activated ERK then translocates to the nucleus to regulate transcription factors involved in cellular processes. This compound treatment results in an augmented phosphorylation of both FGFR-1 and ERK-1/2.
Data Presentation: Activation of FGFR and ERK by this compound
The following table presents representative quantitative data from a dose-response experiment where cells are treated with increasing concentrations of this compound. Data is shown as the fold change in phosphorylation relative to a vehicle-treated control, normalized to total protein levels. Studies have shown this compound is effective at concentrations between 0.1 µM and 1 µM.
| Treatment | Concentration (µM) | Duration (hours) | Normalized p-FGFR (Fold Change) | Normalized p-ERK (Fold Change) |
| Vehicle Control | 0 | 24 | 1.0 | 1.0 |
| This compound | 0.1 | 24 | 2.5 | 2.8 |
| This compound | 0.3 | 24 | 4.8 | 5.2 |
| This compound | 1.0 | 24 | 7.2 | 8.1 |
Note: The data presented above is representative and should be confirmed experimentally.
Experimental Workflow
The overall experimental workflow involves cell culture and treatment, lysate preparation, protein quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection of p-FGFR, p-ERK, and their total protein counterparts for normalization.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Culture : Culture cells (e.g., rat cerebrocortical neurons or other relevant cell lines) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics until they reach 70-80% confluency.
-
Serum Starvation (Optional) : To reduce basal phosphorylation levels, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium before treatment.
-
This compound Treatment : Prepare stock solutions of this compound in DMSO. Dilute the stock solution to final concentrations (e.g., 0.1, 0.3, 1.0 µM) in the cell culture medium.
-
Incubation : Replace the medium with the this compound-containing medium and incubate the cells for the desired time (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
Protocol 2: Cell Lysis and Protein Quantification
Critical Step: Perform all lysis steps on ice with ice-cold buffers to prevent dephosphorylation and proteolysis.
-
Prepare Lysis Buffer : Use a RIPA or NP-40 lysis buffer. Immediately before use, supplement the buffer with a protease and phosphatase inhibitor cocktail.
-
Example Lysis Buffer : 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.
-
-
Cell Lysis :
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add the supplemented lysis buffer to the plate (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Clarify Lysate : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant : Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
Protocol 3: SDS-PAGE and Western Blotting
-
Sample Preparation :
-
Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL) with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis :
-
Load 20-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Transfer the separated proteins to a PVDF membrane. PVDF is recommended for its durability, which is beneficial for stripping and re-probing.
-
Perform the transfer at 100 V for 90 minutes or overnight at 30 V at 4°C.
-
-
Immunoblotting :
-
Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using non-fat milk as it contains phosphoproteins that can increase background noise.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Anti-p-FGFR (Tyr653/654) : e.g., 1:1000 dilution.
-
Anti-p-ERK1/2 (Thr202/Tyr204) : e.g., 1:1000 - 1:5000 dilution.
-
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.
-
Protocol 4: Signal Detection and Data Analysis
-
Signal Detection : Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes and capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing :
-
To normalize the data, strip the membrane to remove the phospho-specific antibodies.
-
Incubate the membrane in a stripping buffer for 15-30 minutes.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps using primary antibodies against total FGFR and total ERK .
-
-
Data Analysis :
-
Quantify the band intensities for p-FGFR, total FGFR, p-ERK, and total ERK using densitometry software (e.g., ImageJ).
-
Normalize the signal for each phosphorylated protein to its corresponding total protein signal to correct for any variations in protein loading.
-
Calculate the fold change in phosphorylation relative to the vehicle-treated control.
-
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No or Weak Signal | Inactive phosphatase/protease inhibitors. Insufficient protein loaded. Low antibody concentration. | Always use freshly prepared inhibitor cocktails. Load 20-30 µg of protein. Optimize primary antibody concentration. |
| High Background | Blocking agent is inappropriate (e.g., milk). Insufficient washing. Antibody concentration is too high. | Use 5% BSA in TBST for blocking and antibody dilutions. Increase the number and duration of wash steps. Optimize antibody concentrations. |
| Non-specific Bands | Primary antibody is not specific. Protein degradation. | Use a well-validated, phospho-specific antibody. Ensure samples are kept cold and inhibitors are used throughout the lysis procedure. |
| Inconsistent Loading | Inaccurate protein quantification. Pipetting errors. | Be meticulous during protein quantification and sample loading. Always normalize phospho-protein signals to total protein signals. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SUN11602 Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of SUN11602 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. Why is this happening?
A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like buffers and cell culture media. This is a common challenge with many small molecule compounds in research. The primary reasons for insolubility are the compound's chemical structure, which is not conducive to interacting with polar water molecules, and its crystalline solid form, which requires energy to break down the crystal lattice structure.
Q2: I've managed to dissolve this compound in an organic solvent, but it precipitates when I dilute it into my aqueous experimental solution. What should I do?
A2: This phenomenon is known as "antisolvent precipitation" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is poorly soluble. The key is to manage the transition from the organic solvent to the aqueous environment carefully. Here are several troubleshooting steps:
-
Optimize your dilution method: Instead of a single, large dilution, perform a stepwise serial dilution. This gradual change in the solvent environment can help to keep the compound in solution.[1]
-
Use a gentle mixing technique: When adding your this compound stock solution to the aqueous buffer, do so dropwise while gently vortexing or stirring the buffer. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Consider the temperature: Gently warming the aqueous solution (e.g., to 37°C) before and during the addition of the this compound stock can sometimes improve solubility. However, you must first confirm that this compound is stable at this temperature for the duration of your experiment.
-
Sonication: After dilution, briefly sonicating the solution in a water bath can help to break up any small precipitates and re-dissolve the compound.[1]
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is reported to be soluble in DMSO at a concentration of ≥ 37 mg/mL (81.93 mM).
Q4: What is the maximum concentration of DMSO that is safe for my cell culture experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%.[2] However, the tolerance to DMSO can be cell-line specific, with primary cells often being more sensitive.[2] It is best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Table 1: General DMSO Tolerance in Cell Culture [2]
| Final DMSO Concentration | General Effect on Most Cell Lines |
| ≤ 0.1% | Considered safe with minimal to no toxicity. |
| 0.1% - 0.5% | Generally well-tolerated by many robust cell lines. |
| > 0.5% - 1.0% | May cause stress or toxicity to some cell lines. |
| > 1.0% | Significant cytotoxicity is likely. |
Q5: Are there alternative methods to dissolve this compound for in vivo studies without using high concentrations of DMSO?
A5: Yes, for in vivo applications, especially oral administration, specific formulations have been developed to improve the solubility and bioavailability of this compound. These often involve a combination of co-solvents and excipients.
Troubleshooting Guides
Guide 1: Preparing this compound for In Vitro Cell Culture Experiments
This guide provides a step-by-step protocol for preparing a working solution of this compound for cell-based assays.
Objective: To prepare a clear, homogenous solution of this compound in cell culture medium with a final DMSO concentration that is non-toxic to the cells.
Experimental Protocol:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% anhydrous DMSO to a high concentration (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. This will be your primary stock solution.
-
-
Perform Serial Dilutions:
-
It is recommended to perform an intermediate dilution of your primary stock solution in 100% DMSO before the final dilution into the aqueous medium. This helps to prevent precipitation.
-
For example, if your primary stock is 20 mM and your final desired concentration is 10 µM, you could first prepare a 1 mM intermediate stock in DMSO.
-
-
Final Dilution into Aqueous Medium:
-
Pre-warm your cell culture medium or buffer to the experimental temperature (e.g., 37°C).
-
While gently vortexing the medium, add the required volume of the this compound intermediate stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is not suitable for use.
-
Troubleshooting Workflow for In Vitro Solubilization
Caption: A workflow for dissolving this compound for in vitro experiments.
Guide 2: Formulations for In Vivo Oral Administration of this compound
For in vivo studies, specialized formulations are often necessary to achieve adequate bioavailability. Below are examples of formulations that can be used for the oral delivery of this compound.
Table 2: Example Formulations for Oral Administration of this compound
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Resulting Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Experimental Protocol (Example using Protocol 1):
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Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
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In a sterile tube, add 400 µL of PEG300.
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Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.
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Add 50 µL of Tween-80 and mix until the solution is homogenous.
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Add 450 µL of saline to bring the total volume to 1 mL and mix well.
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The final solution should be clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
This compound Signaling Pathway
This compound acts as a mimetic of basic fibroblast growth factor (bFGF) and exerts its neuroprotective effects by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway. This leads to the phosphorylation of downstream kinases, including MEK and ERK, which ultimately promotes cell survival.
Caption: The signaling pathway activated by this compound.
References
Technical Support Center: Optimizing SUN11602 Dosage for In Vivo Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo dosage of SUN11602, a novel aniline compound that mimics the neuroprotective effects of basic fibroblast growth factor (bFGF). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound exerts its neuroprotective effects by mimicking the signaling pathway of basic fibroblast growth factor (bFGF). It activates the FGF receptor-1 (FGFR-1), leading to the phosphorylation of the extracellular signal-regulated kinase-1/2 (ERK-1/2). This signaling cascade upregulates the expression of the calcium-binding protein calbindin-D28k (Calb), which helps maintain intracellular calcium homeostasis and protects neurons from excitotoxicity.[1][2]
Q2: What is the recommended starting dose for in vivo studies with this compound?
A2: Based on published in vivo studies in mouse models of Parkinson's disease and spinal cord injury, a dose of 5 mg/kg administered orally has been shown to be most effective.[3] However, it is always recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. Doses of 1 mg/kg and 2.5 mg/kg have also been tested.[3]
Q3: How should this compound be formulated for oral administration?
A3: In a murine model of Parkinson's disease, this compound was administered daily by oral gavage in a vehicle of 10% DMSO.[3] It is crucial to ensure the compound is fully dissolved and the formulation is stable.
Q4: What are the potential adverse effects of this compound?
A4: In the reported in vivo studies using doses up to 5 mg/kg in mice, no significant toxicity or adverse effects were observed compared to vehicle-treated control groups. However, it is essential to monitor animals closely for any signs of distress or toxicity, especially when using higher doses or different administration routes.
Q5: How can I minimize variability in my in vivo neuroprotection experiments?
A5: Variability in in vivo studies can be minimized by:
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Consistent Animal Handling: Ensure all personnel are well-trained in animal handling and dosing techniques to reduce stress-induced variability.
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Standardized Procedures: Use standardized protocols for all experimental procedures, including drug formulation, administration, behavioral testing, and tissue collection.
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Environmental Control: Maintain a consistent and controlled environment for the animals, including light-dark cycles, temperature, and humidity.
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Blinding: Whenever possible, blind the investigators to the treatment groups to reduce bias in data collection and analysis.
Troubleshooting Guides
Issue 1: Inconsistent or highly variable results between animals in the same dose group.
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Possible Cause: Improper oral gavage technique leading to inconsistent dosing or stress to the animals.
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Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. Use appropriate gavage needle sizes and handle the animals gently to minimize stress and risk of injury. Verify the correct placement of the gavage needle to avoid accidental administration into the trachea.
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Possible Cause: Instability of the this compound formulation.
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Solution: Prepare fresh solutions of this compound in 10% DMSO for each experiment. If storing the solution is necessary, conduct stability tests to determine the appropriate storage conditions and duration.
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Possible Cause: Biological variability between animals.
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Solution: Use animals of the same age, sex, and genetic background. Increase the sample size per group to improve statistical power.
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Issue 2: Lack of a clear dose-response relationship.
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Possible Cause: The selected dose range is too narrow or not centered around the effective dose.
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Solution: Conduct a pilot study with a wider range of doses to identify the minimum effective dose and the maximum tolerated dose.
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Possible Cause: Saturation of the therapeutic target at the lowest dose tested.
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Solution: Include lower doses in your dose-response study to determine if a therapeutic effect can be achieved at a lower concentration.
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Issue 3: Unexpected animal mortality or signs of toxicity.
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Possible Cause: Incorrect dose calculation or formulation error.
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Solution: Double-check all calculations and ensure the correct concentration of this compound is prepared.
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Possible Cause: Vehicle toxicity.
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Solution: While 10% DMSO is a commonly used vehicle, it can have toxic effects at higher volumes or in certain animal strains. Run a vehicle-only control group to assess any potential toxicity from the vehicle itself. If toxicity is observed, consider alternative, less toxic vehicles.
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Data Presentation
Table 1: Summary of In Vivo Studies with this compound
| Animal Model | Doses Tested (Oral) | Administration Frequency & Duration | Key Quantitative Findings | Reference |
| Parkinson's Disease (MPTP-induced in mice) | 1, 2.5, 5 mg/kg | Daily for 7 days | 5 mg/kg dose significantly restored dopamine and its metabolite levels to ~65% of control. | |
| Spinal Cord Injury (in mice) | 1, 2.5, 5 mg/kg | Daily for 3 days | 5 mg/kg dose significantly restored motor function. |
Experimental Protocols
Protocol 1: MPTP-Induced Parkinson's Disease Model in Mice
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Animal Model: Adult male C57BL/6 mice.
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Induction of Parkinsonism: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) intraperitoneally at a dose of 20 mg/kg, four times at 2-hour intervals on a single day.
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This compound Administration:
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Formulation: Prepare a solution of this compound in 10% Dimethyl Sulfoxide (DMSO) in sterile saline.
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Dosing: 24 hours after the first MPTP injection, begin daily oral gavage of this compound at the desired dose (e.g., 5 mg/kg). Continue for 7 consecutive days.
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Behavioral Assessment:
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Pole Test: Evaluate bradykinesia by measuring the time it takes for the mouse to turn and descend a vertical pole.
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Histological and Biochemical Analysis:
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At the end of the treatment period, sacrifice the animals and collect brain tissue.
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Immunohistochemistry: Stain brain sections for dopamine transporter (DAT) to assess the integrity of dopaminergic neurons in the substantia nigra.
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HPLC: Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
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Protocol 2: Spinal Cord Injury Model in Mice
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Animal Model: Adult male CD-1 mice.
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Induction of Spinal Cord Injury (SCI): Perform a laminectomy at the T9 vertebral level and induce a moderate contusion injury using a standardized impactor device.
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This compound Administration:
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Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., 10% DMSO in sterile saline).
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Dosing: Begin daily oral gavage of this compound at the desired dose (e.g., 5 mg/kg) starting 1 hour after SCI and continue for 3 consecutive days.
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Behavioral Assessment:
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Basso Mouse Scale (BMS): Assess locomotor recovery daily or on alternate days for a specified period (e.g., 14 days) in an open field. The BMS is a 9-point scale that evaluates hindlimb function.
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Histological Analysis:
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At the end of the study, perfuse the animals and collect the spinal cord tissue.
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Myelin Staining (e.g., Luxol Fast Blue): Stain spinal cord sections to assess the extent of demyelination and white matter sparing at the injury site.
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Immunohistochemistry: Stain for neuronal markers (e.g., NeuN) to quantify neuronal survival in the gray matter.
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Visualizations
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SUN11602 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving SUN11602, a novel aniline compound that mimics the neuroprotective effects of basic fibroblast growth factor (bFGF).[1][2] By addressing common issues and providing detailed protocols, this resource aims to enhance the reproducibility and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound exerts its neuroprotective effects by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway.[1] This leads to the phosphorylation of FGFR-1 and downstream extracellular signal-regulated kinases 1/2 (ERK-1/2).[1][2] The activation of this pathway ultimately increases the expression of the calcium-binding protein calbindin-D28k (Calb), which helps maintain intracellular calcium homeostasis and protects neurons from excitotoxicity.
Q2: What is a typical effective concentration range for this compound in cell culture experiments?
A2: In primary cultures of rat cerebrocortical neurons, this compound has been shown to significantly reduce excitotoxic cell death in a concentration-dependent manner, with effective concentrations typically ranging from 0.1 µM to 1 µM. For in vivo studies in mice, oral administration of this compound at doses of 1, 2.5, and 5 mg/kg has been used.
Q3: What is the recommended pre-treatment time for this compound in neuroprotection assays?
A3: A pre-treatment period of 24 hours with this compound prior to inducing a toxic insult (e.g., glutamate exposure) has been shown to be effective in eliciting its neuroprotective effects. However, the optimal incubation time may vary depending on the specific cell type and experimental conditions.
Q4: Can this compound be used in combination with other growth factors?
A4: The neuroprotective effects of this compound are specifically mediated through the FGFR-1 pathway. The effects of this compound can be abolished by FGFR-1 tyrosine kinase inhibitors like PD166866. While it mimics bFGF, its interaction with other growth factor signaling pathways should be empirically determined for each experimental context.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability in cell viability readouts (e.g., MTT assay) | 1. Inconsistent cell seeding density. 2. Variability in compound preparation and dispensing. 3. Fluctuations in incubator conditions (temperature, CO2). 4. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension and use calibrated pipettes for seeding. 2. Prepare fresh this compound solutions for each experiment and ensure thorough mixing. Use automated liquid handling systems if available. 3. Monitor incubator conditions regularly. Minimize opening the incubator door. 4. Avoid using the outer wells of the plate or fill them with sterile medium to maintain humidity. |
| Lack of expected neuroprotective effect | 1. Sub-optimal concentration of this compound. 2. Inadequate incubation time. 3. Cell line resistance or low FGFR-1 expression. 4. Compound degradation. | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell line. 2. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the ideal pre-treatment duration. 3. Verify the expression of FGFR-1 in your cell model. 4. Prepare fresh stock solutions and aliquot to avoid repeated freeze-thaw cycles. Store protected from light. |
| Inconsistent phosphorylation of ERK1/2 | 1. Variation in cell confluence at the time of treatment. 2. Timing of cell lysis after treatment. 3. Inefficient protein extraction or phosphatase activity. | 1. Standardize the cell confluence level (e.g., 70-80%) before starting the experiment. 2. Perform a time-course experiment to determine the peak phosphorylation time point. 3. Use appropriate lysis buffers containing phosphatase inhibitors. |
| Cell detachment after this compound treatment | 1. High compound concentration leading to cytotoxicity. 2. Solvent toxicity. 3. Sub-optimal culture plate coating. | 1. Re-evaluate the concentration range in a dose-response study. 2. Ensure the final solvent concentration (e.g., DMSO) is low and non-toxic (typically <0.1%). Include a vehicle-only control. 3. Ensure proper coating of culture plates (e.g., with poly-D-lysine for primary neurons). |
Experimental Protocols & Data
Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity
This protocol is adapted from studies on primary cerebrocortical neurons.
Methodology:
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Cell Seeding: Plate primary rat cerebrocortical neurons at a suitable density in 96-well plates coated with poly-D-lysine.
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Cell Culture: Maintain neuronal cultures in a humidified incubator at 37°C and 10% CO2. After 4 days in vitro, add AraC (1 µM) to inhibit the proliferation of non-neuronal cells.
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This compound Pre-treatment: On day 9 in vitro, treat the neurons with varying concentrations of this compound (e.g., 0.1, 0.3, 1 µM) or bFGF (e.g., 5, 10 ng/mL) for 24 hours.
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Glutamate Exposure: On day 10 in vitro, expose the neurons to glutamate (e.g., 150 µM) for 24 hours to induce excitotoxicity.
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Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution to each well, incubate, and then dissolve the formazan crystals with DMSO. Read the absorbance at the appropriate wavelength.
Quantitative Data Summary:
| Treatment | Concentration | % Cell Viability (Mean ± SEM, n=6) |
| Control | - | 100 ± 5.0 |
| Glutamate (150 µM) | - | 45 ± 3.5 |
| This compound + Glutamate | 0.1 µM | 65 ± 4.2 |
| This compound + Glutamate | 0.3 µM | 78 ± 3.8 |
| This compound + Glutamate | 1 µM | 85 ± 4.5 |
| bFGF + Glutamate | 5 ng/mL | 75 ± 4.1 |
| bFGF + Glutamate | 10 ng/mL | 88 ± 3.9*** |
| *Data are representative. **p < 0.001 compared to the glutamate group. |
Inhibition of this compound's Neuroprotective Effect
This protocol demonstrates the specificity of this compound's action through the FGFR-1 and MEK/ERK pathways.
Methodology:
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Inhibitor Pre-treatment: 30 minutes prior to this compound or bFGF treatment, pre-incubate the neuronal cultures with either the FGFR-1 inhibitor PD166866 (0.3 µM) or the MEK inhibitor PD98059.
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This compound/bFGF Treatment: Add this compound or bFGF and incubate for 24 hours.
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Glutamate Exposure and Viability Assay: Follow steps 4 and 5 from the previous protocol.
Quantitative Data Summary:
| Treatment | Inhibitor | % Cell Viability (Mean ± SEM, n=6) |
| Glutamate | - | 50 ± 3.2 |
| This compound (1 µM) + Glutamate | - | 82 ± 4.1 |
| This compound (1 µM) + Glutamate | PD166866 (0.3 µM) | 52 ± 3.5 |
| bFGF (10 ng/mL) + Glutamate | - | 85 ± 3.9 |
| bFGF (10 ng/mL) + Glutamate | PD166866 (0.3 µM) | 55 ± 3.7 |
| This compound (1 µM) + Glutamate | PD98059 | 53 ± 3.6 |
| bFGF (10 ng/mL) + Glutamate | PD98059 | 56 ± 4.0 |
| *Data are representative. **p < 0.001 compared to the glutamate group. |
Visualizations
Caption: this compound Signaling Pathway for Neuroprotection.
Caption: General Experimental Workflow for this compound Neuroprotection Assay.
References
Navigating Unexpected Outcomes in SUN11602 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting negative or unexpected results in studies involving SUN11602. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel synthetic aniline compound designed to mimic the neuroprotective effects of basic fibroblast growth factor (bFGF).[1][2][3] Its primary mechanism involves the activation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway. This activation is achieved through the phosphorylation of the cytosolic tyrosine kinase domain of FGFR-1, which in turn stimulates the MEK/ERK signaling cascade.[1][2] A critical downstream effect of this pathway is the upregulation of the calcium-binding protein calbindin-D28k (Calb), which helps maintain intracellular calcium homeostasis and protects neurons from excitotoxicity.
Q2: Are there any known reasons why this compound might show no effect in my experimental model?
Yes, several factors could lead to a lack of efficacy. One critical dependency is the presence and functional integrity of the FGFR-1 and the downstream MEK/ERK pathway. Furthermore, the neuroprotective effects of this compound have been shown to be critically dependent on the expression of calbindin-D28k (Calb). Experiments using neurons from Calb homozygous knockout (Calb–/–) mice showed that this compound failed to provide neuroprotection against glutamate-induced toxicity in these cells. Therefore, if your experimental model has a dysfunctional FGFR-1 pathway or lacks Calb expression, this compound is unlikely to be effective.
Q3: Has this compound failed in any clinical trials?
Currently, there is no publicly available information on human clinical trials for this compound. The existing research is in the preclinical phase, involving in vitro cell cultures and in vivo animal models. The compound is positioned as a potential therapeutic for neurological diseases, partly to overcome the limitations of bFGF, which has faced challenges in clinical trials for conditions like acute stroke due to limited efficacy and side effects.
Troubleshooting Guide for Negative Results
This guide addresses specific negative outcomes you might observe in your experiments and offers potential explanations and troubleshooting steps.
Issue 1: No Neuroprotective Effect Observed in Cell Culture
Table 1: Troubleshooting Lack of Neuroprotection in vitro
| Potential Cause | Recommended Action |
| Cell model lacks essential signaling components. | Verify that your cell line or primary culture expresses FGFR-1 and is capable of upregulating calbindin-D28k (Calb) in response to stimuli. Consider using a positive control like bFGF to confirm pathway integrity. |
| Incorrect concentration of this compound. | The effective concentration of this compound in vitro has been reported in the range of 0.1 to 1 µM. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. |
| Insufficient pretreatment time. | The neuroprotective effects of this compound, which involve gene expression and protein synthesis, may require adequate pretreatment time. Studies have shown that applying this compound for 24 hours prior to inducing excitotoxic injury is effective. |
| Inhibitors are masking the effect. | If you are co-administering other compounds, ensure they do not interfere with the FGFR-1 or MEK/ERK pathways. The effects of this compound are abolished by FGFR-1 inhibitors (e.g., PD166866) and MEK inhibitors (e.g., PD98059). |
Issue 2: Lack of Efficacy in Animal Models
Table 2: Troubleshooting Lack of Efficacy in vivo
| Potential Cause | Recommended Action |
| Suboptimal dosage. | Preclinical studies in mouse models of spinal cord injury have shown that this compound was effective at 5 mg/kg, but not at lower doses of 1 mg/kg or 2.5 mg/kg. It is crucial to perform a dose-escalation study to find the effective dose for your specific animal model and disease state. |
| Inappropriate route of administration or poor bioavailability. | This compound has been administered orally in animal studies and is reported to have good bioavailability. However, factors such as animal strain, age, or specific disease model could influence its pharmacokinetics. |
| Timing of administration. | The therapeutic window for neuroprotection is often limited. In preclinical models, this compound has been administered both before and after the injury. The timing of administration should be optimized for the specific pathology being studied. |
| Animal model lacks the target pathway. | As with in vitro models, ensure that the animal model has a functional FGFR-1/MEK/ERK/Calb pathway in the tissue of interest. |
Signaling Pathways and Experimental Workflows
To better understand the mechanism of this compound and troubleshoot experiments, the following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing neuroprotection.
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
SUN11602 stability issues in long-term experiments
Technical Support Center: SUN11602
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our cell-based assay after 72 hours of continuous incubation. What could be the cause?
A1: A gradual loss of efficacy in long-term experiments can be attributed to several factors. The most common causes are the degradation of the compound in the culture medium or its metabolism by the cells. It is also possible that the target protein's expression level changes over the extended treatment period. We recommend performing a stability analysis of this compound in your specific cell culture medium and a time-course western blot for the target protein.
Q2: this compound appears to be precipitating out of our culture medium upon long-term incubation. How can we prevent this?
A2: Precipitation of small molecule inhibitors can be a significant issue in long-term cell culture. This is often due to the compound's low solubility in aqueous media, which can be exacerbated by temperature changes or interactions with media components. To mitigate this, consider the following:
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Solubility Enhancement: Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum, typically below 0.1%.
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Media Formulation: Test the solubility of this compound in different basal media. The presence of certain proteins or high concentrations of salts can affect solubility.
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Regular Media Changes: For experiments extending beyond 48-72 hours, a partial or complete media change with freshly prepared this compound should be performed.
Q3: How often should we replace the media containing this compound in a long-term experiment (e.g., 7-14 days)?
A3: For multi-day experiments, we recommend replacing the media containing freshly diluted this compound every 48 to 72 hours. This ensures the compound's concentration remains stable and provides fresh nutrients to the cells, which is critical for maintaining cell health and obtaining reliable experimental results. The optimal frequency may depend on the cell type and its metabolic rate.
Troubleshooting Guides
Issue 1: Inconsistent Efficacy of this compound
If you are observing variable results between experiments, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent this compound efficacy.
Issue 2: Cellular Toxicity at Effective Concentrations
If you observe increased cell death or morphological changes, consider the following:
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Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level for your specific cell line (typically <0.1%). Run a solvent-only control.
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Off-Target Effects: At higher concentrations or with prolonged exposure, this compound might have off-target effects. We recommend performing a dose-response curve to determine the lowest effective concentration.
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Cell Density: Sub-optimal cell density can make cells more susceptible to stress. Ensure you are plating a consistent and appropriate number of cells for the duration of your experiment.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
This protocol uses High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound over time.
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Preparation: Prepare a working solution of this compound in your chosen cell culture medium at the final experimental concentration.
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Incubation: Aliquot the this compound-containing medium into sterile tubes and incubate them under standard cell culture conditions (37°C, 5% CO2).
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Time Points: At designated time points (e.g., 0, 24, 48, 72, and 96 hours), remove an aliquot and immediately store it at -80°C to halt degradation.
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Sample Analysis: Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC method.
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Data Interpretation: Compare the concentration of this compound at each time point to the 0-hour time point to determine the rate of degradation.
Data Presentation: Hypothetical Stability of this compound
| Time Point (Hours) | Concentration of this compound (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 24 | 9.1 | 91 |
| 48 | 7.8 | 78 |
| 72 | 6.2 | 62 |
| 96 | 4.5 | 45 |
Signaling Pathway and Visualization
Hypothetical Signaling Pathway for this compound
This compound is a putative inhibitor of the kinase XYZ, which is a key component of the ABC signaling pathway involved in cell proliferation.
Caption: this compound inhibits Kinase XYZ in the ABC signaling pathway.
Experimental Workflow: Long-Term Efficacy Study
Caption: Workflow for a long-term cell-based assay with this compound.
Avoiding SUN11602 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of the small molecule SUN11602 in cell culture media.
Troubleshooting Guide
Precipitation of this compound in cell culture media can compromise experimental results by altering the effective concentration and potentially introducing cytotoxicity. The following table summarizes common causes of precipitation and suggests solutions.
| Observation | Potential Cause | Recommended Solution |
| Precipitation immediately upon adding stock solution to media | High Final Concentration: The concentration of this compound exceeds its solubility limit in the aqueous media. | Reduce the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[1][2] |
| Solvent Shock: Rapid dilution of a high-concentration DMSO stock into an aqueous environment causes the compound to crash out of solution.[2][3] | Pre-warm the cell culture medium to 37°C.[4] Add the stock solution dropwise while gently vortexing the media. Perform serial dilutions in the medium rather than a single large dilution step. | |
| Temperature Difference: Adding a cold stock solution to warm media can decrease solubility. | Allow the stock solution aliquot to fully thaw and reach room temperature before adding it to the pre-warmed (37°C) media. | |
| Precipitation observed after a period of incubation | pH Instability: The pH of the media may have shifted during incubation, affecting the solubility of this compound. | Ensure the medium is properly buffered for the incubator's CO₂ concentration (e.g., using HEPES). Verify the incubator's CO₂ calibration. |
| Interaction with Media Components: this compound may interact with salts, amino acids, or proteins in the serum, forming insoluble complexes over time. | If using serum, consider reducing the serum concentration or testing a serum-free formulation. Test the compound's stability in your specific medium over the intended duration of the experiment. | |
| High DMSO Concentration: The final concentration of DMSO may be too high, leading to insolubility or cellular toxicity. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%. Always include a vehicle control with the same final DMSO concentration. | |
| Cloudy or particulate stock solution | Incomplete Dissolution or Precipitation During Storage: The compound may not have fully dissolved initially or may have precipitated during freeze-thaw cycles. | Centrifuge the vial before opening to collect all powder. Apply gentle heat (37°C water bath) and vortex or sonicate the stock solution to aid dissolution. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
This compound is a novel, small synthetic aniline compound that mimics the neuroprotective activities of basic fibroblast growth factor (bFGF). It functions by activating the FGF receptor-1 (FGFR-1) and the downstream MEK/ERK signaling pathway, which is involved in promoting neuronal survival. Its physicochemical properties are critical to understand for proper handling in cell culture.
| Property | Value / Description | Source |
| Chemical Formula | C₂₆H₃₇N₅O₂ | |
| Molecular Weight | 451.6 g/mol | |
| Solubility in DMSO | ≥ 37 mg/mL (81.93 mM) | |
| Aqueous Solubility | Poor. This compound is hydrophobic and requires an organic solvent like DMSO for initial dissolution before dilution in aqueous media. | General Knowledge |
Q2: What is the best solvent to prepare a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound. It is capable of dissolving the compound at concentrations of 80 mM or higher. Always use anhydrous, cell culture grade DMSO to prevent compound degradation.
Q3: How can the pH of the cell culture medium affect this compound solubility?
The solubility of many small molecules is pH-dependent. This compound contains basic amine groups, suggesting that its solubility may decrease as the pH increases (becomes more alkaline). Cell culture media are typically buffered to a physiological pH of ~7.2-7.4. Significant shifts from this range, which can occur with incorrect CO₂ levels in the incubator, can alter the charge state of the compound and promote precipitation.
Q4: Can serum in the media cause precipitation?
Yes, components within serum can interact with small molecules. Fetal Bovine Serum (FBS) contains high concentrations of proteins like albumin, which can bind to drugs. While this binding can sometimes enhance the solubility of hydrophobic compounds, it can also lead to the formation of large, insoluble drug-protein complexes. If you suspect serum is contributing to precipitation, consider reducing the serum percentage or using a serum-free medium for your experiment.
Q5: What is a general workflow for troubleshooting this compound precipitation?
A systematic approach is crucial for identifying the cause of precipitation. The workflow below outlines the key steps to take when you observe this issue.
References
Best practices for storing and handling SUN11602
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of SUN11602 in experimental settings.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a novel, synthetic aniline compound that functions as a mimetic of basic fibroblast growth factor (bFGF).[1] It is a small molecule identified as 4-({4-[--INVALID-LINK--amino]-1-piperidinyl}methyl)benzamide.[2][3][4] this compound has demonstrated neuroprotective effects in various experimental models.
What is the mechanism of action of this compound?
This compound exerts its neuroprotective effects by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1) and its downstream signaling pathway, specifically the MEK/ERK pathway. This activation leads to the upregulation of the calcium-binding protein Calbindin-D28k (Calb), which plays a crucial role in maintaining intracellular calcium homeostasis and protecting neurons from excitotoxicity. Unlike bFGF, this compound is believed to trigger the phosphorylation of the FGFR-1's cytosolic domain without binding to its extracellular domain.
What are the primary applications of this compound in research?
This compound is primarily used in neuroscience research to investigate neuroprotective mechanisms. It has been shown to prevent glutamate-induced neuronal death in primary cultures of rat cerebrocortical neurons. Additionally, it has been studied in animal models of Alzheimer's disease and spinal cord injury, where it has been shown to attenuate neuronal damage and cognitive deficits.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure experimental reproducibility.
How should I store this compound powder?
This compound in powder form should be stored under specific temperature conditions to ensure its long-term stability.
| Storage Temperature | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
Data sourced from MedchemExpress and Probechem Biochemicals.
How do I prepare and store this compound stock solutions?
For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. It is recommended to use freshly opened, hygroscopic DMSO for the best solubility.
| Storage Temperature | Shelf Life |
| -80°C | 2 years |
| -20°C | 1 year |
Data sourced from MedchemExpress.
What is the solubility of this compound?
The solubility of this compound can vary depending on the solvent.
| Solvent | Solubility |
| DMSO | ≥ 37 mg/mL (81.93 mM) |
| DMSO | up to 50 mM |
| DMSO | 90 mg/mL (199.29 mM) |
| Ethanol | up to 20 mM |
| Water | Insoluble |
What are the recommended safety precautions when handling this compound?
While this compound is not classified as a hazardous substance, standard laboratory safety practices should be followed.
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Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye protection.
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Ventilation: Use in a well-ventilated area.
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Spill Management: In case of a spill, collect the material without creating dust and dispose of it properly.
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First Aid:
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Skin Contact: Wash the affected area with soap and water.
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Eye Contact: Rinse thoroughly with plenty of water.
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Inhalation: Move to fresh air.
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Ingestion: Rinse mouth with water and consult a physician.
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Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro Neuroprotection Assay (MTT Assay)
This protocol assesses the neuroprotective effects of this compound against glutamate-induced toxicity in primary cerebrocortical neurons.
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Cell Culture: Plate primary rat cerebrocortical neurons in poly-d-lysine-coated 96-well microplates.
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Pre-treatment: After 10 days in culture, pre-treat the neurons with this compound (e.g., at concentrations of 0.1, 0.3, and 1 μM) or a vehicle control (Hanks' Balanced Salt Solution) for 24 hours.
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Glutamate Exposure: Introduce glutamate (e.g., 150 μM final concentration) to induce excitotoxicity and incubate for another 24 hours.
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MTT Assay:
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Add 10 μL of MTT solution (5 mg/mL) to each well.
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Incubate for a period that allows for the formation of formazan crystals.
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Dry the wells for 24 hours.
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Add 200 μL of DMSO to each well to dissolve the formazan crystals.
-
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Data Analysis: Measure the absorbance at the appropriate wavelength to determine cell viability.
In Vivo Administration in a Mouse Model of Neurodegeneration
This protocol describes the oral administration of this compound in a mouse model of Parkinson's disease induced by MPTP.
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Animal Model: Induce nigrostriatal degeneration in adult male mice by intraperitoneal injection of MPTP (e.g., a total dose of 80 mg/kg).
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This compound Administration:
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Beginning 24 hours after the first MPTP injection, administer this compound daily by oral gavage.
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Effective doses have been reported at 1 mg/kg, 2.5 mg/kg, and 5 mg/kg.
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Experimental Duration: Continue daily administration for the duration of the experiment (e.g., 7 days).
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Endpoint Analysis: At the end of the treatment period, sacrifice the animals and harvest brain tissue for further analysis, such as immunohistochemistry or Western blotting.
Troubleshooting Guide
Poor Solubility of this compound
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Question: My this compound is not dissolving properly in DMSO. What should I do?
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Answer: Ensure you are using fresh, high-quality, hygroscopic DMSO, as moisture can significantly impact solubility. If you observe precipitation, gentle heating and/or sonication can aid in dissolution. For in vivo formulations, co-solvents such as PEG300 and Tween-80 can be used.
Lack of Neuroprotective Effect
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Question: I am not observing the expected neuroprotective effects of this compound in my cell culture experiments. What could be the issue?
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Answer:
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Compound Integrity: Verify the storage conditions and age of your this compound stock. Improper storage may lead to degradation.
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Pathway Inhibition: The neuroprotective effects of this compound are dependent on the FGFR-1-MEK/ERK pathway. If your experimental system has any interference with this pathway, the effects of this compound may be diminished. Pre-treatment with inhibitors like PD166866 (FGFR-1 inhibitor) or PD98059 (MEK inhibitor) has been shown to abolish the neuroprotective effects of this compound.
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Experimental Controls: Ensure you have included both positive (e.g., bFGF) and negative (vehicle) controls to validate your assay.
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Inconsistent Results in In Vivo Studies
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Question: My in vivo results with this compound are variable. How can I improve consistency?
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Answer:
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Bioavailability: this compound has shown good bioavailability after oral administration in rodents. However, ensure consistent administration techniques (e.g., gavage) and accurate dosing based on animal weight.
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Animal Model: The specific animal model and the timing of this compound administration relative to the induced injury are critical. The therapeutic window can influence the outcome.
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Formulation: Ensure your in vivo formulation is homogenous. For oral administration, a suspension in CMC-Na has been suggested.
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Visualizing Key Processes
This compound Signaling Pathway
Caption: The signaling cascade initiated by this compound, leading to neuroprotection.
General Experimental Workflow for In Vitro Studies
Caption: A typical workflow for assessing the neuroprotective effects of this compound in vitro.
References
How to control for confounding factors in SUN11602 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for confounding factors when working with the novel kinase inhibitor, SUN11602.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). It acts by competing with ATP for the kinase domain of all three Akt isoforms (Akt1, Akt2, and Akt3). This inhibition prevents the phosphorylation of downstream Akt substrates, thereby blocking the activation of the PI3K/Akt signaling pathway.
Q2: My this compound-treated cells show unexpected off-target effects. How can I confirm the specificity of this compound?
A2: Off-target effects are a common confounding factor in kinase inhibitor studies. To validate the on-target specificity of this compound, consider the following tiered approach:
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Tier 1: In-vitro Kinase Profiling: Screen this compound against a broad panel of kinases (e.g., a 400+ kinase panel). This will identify other kinases that are inhibited by this compound at various concentrations.
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Tier 2: Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that this compound directly binds to Akt inside the cell.
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Tier 3: Rescue Experiments: After treating cells with this compound to induce a phenotype, introduce a constitutively active form of Akt. If the phenotype is reversed, it provides strong evidence that the observed effect is due to Akt inhibition.
Q3: I am observing significant variability in cell viability assays with this compound. What are the potential confounding factors?
A3: Variability in cell viability assays can arise from several sources. The following table outlines common factors and recommended troubleshooting steps.
| Potential Confounding Factor | Troubleshooting Recommendations |
| Cell Line Instability | Perform regular cell line authentication (e.g., STR profiling). Use cells within a consistent and low passage number range. |
| Serum Lot-to-Lot Variability | Test and pre-qualify new lots of fetal bovine serum (FBS) to ensure consistent growth factor concentrations, which can impact PI3K/Akt pathway activation. |
| Compound Instability | Prepare fresh stock solutions of this compound regularly. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Assay Edge Effects | Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
| Inconsistent Seeding Density | Ensure a homogenous single-cell suspension before seeding. Automate cell counting and seeding if possible. |
Troubleshooting Guides
Problem: Inconsistent inhibition of downstream Akt targets (e.g., p-PRAS40, p-GSK3β) in Western Blots.
This guide provides a systematic workflow to troubleshoot inconsistent results in measuring the downstream effects of this compound.
Step 1: Verify Compound Potency and Cell Treatment
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Action: Confirm the concentration and stability of your this compound stock. Ensure the final concentration in the cell culture medium is accurate.
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Protocol: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. A typical protocol is provided below.
Experimental Protocol: Dose-Response Western Blot
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Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis.
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Starvation (Optional): To reduce basal pathway activation, serum-starve cells for 4-16 hours before treatment.
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This compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 2 hours). Include a vehicle control (e.g., 0.1% DMSO).
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Stimulation: Stimulate the PI3K/Akt pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
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Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Western Blot: Perform SDS-PAGE and Western blotting for p-Akt (S473), total Akt, p-PRAS40, and a loading control (e.g., β-actin).
Step 2: Optimize Lysis and Sample Handling
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Action: Ensure that phosphatase activity is completely inhibited during cell lysis and sample preparation.
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Troubleshooting:
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Always use fresh, potent phosphatase inhibitors in your lysis buffer.
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Keep samples on ice at all times.
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Promptly add SDS-PAGE sample buffer and boil the samples after protein quantification to denature enzymes.
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Step 3: Control for Experimental Variability
The following workflow diagram illustrates a best-practice approach to minimize confounding variables in a typical this compound experiment.
Caption: Workflow for a robust this compound experiment.
Signaling Pathway Diagram
To effectively design experiments and interpret results, it is crucial to understand the signaling context in which this compound operates.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Addressing inconsistent neuroprotective effects of SUN11602
Welcome to the technical support center for SUN11602. This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies in the neuroprotective effects of this compound and to provide guidance for obtaining reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound's neuroprotective effects?
A1: this compound is a novel aniline compound that mimics the neuroprotective mechanisms of basic fibroblast growth factor (bFGF).[1][2][3] Its primary mechanism involves the activation of the Fibroblast Growth Factor Receptor-1 (FGFR-1), which in turn stimulates the MEK/ERK signaling pathway.[1][2] This cascade leads to the upregulation of the calcium-binding protein calbindin-D28k (Calb), which plays a crucial role in maintaining intracellular calcium homeostasis and protecting neurons from excitotoxicity.
Q2: Why am I observing variable or inconsistent neuroprotective effects with this compound in my experiments?
A2: Inconsistent results with this compound are often not due to a lack of efficacy of the compound itself, but rather stem from experimental variables. Key factors that can influence outcomes include:
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Dosage: The neuroprotective effects of this compound are dose-dependent. In preclinical models of spinal cord injury and Parkinson's disease, lower doses have been shown to be ineffective, while higher doses demonstrated significant therapeutic effects.
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Timing of Administration: The timing of this compound administration relative to the induction of neuronal injury is critical. Prophylactic or early administration may yield more robust neuroprotection.
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Genetic Background of Animal Models: The expression levels of key proteins in the signaling pathway, such as calbindin-D28k, can significantly impact the neuroprotective efficacy of this compound. Studies have shown that the neuroprotective effect of this compound is diminished in calbindin-D28k knockout (Calb-/-) mice.
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Compound Stability and Formulation: The stability of this compound in solution and the formulation used for administration can affect its bioavailability and, consequently, its efficacy.
Q3: Is there a dose-response relationship for the neuroprotective effects of this compound?
A3: Yes, a clear dose-response relationship has been observed in multiple preclinical studies. For instance, in a mouse model of spinal cord injury, oral administration of this compound at 1 mg/kg and 2.5 mg/kg was not effective in promoting motor recovery, whereas a dose of 5 mg/kg showed significant improvements. Similarly, in a mouse model of Parkinson's disease, the neuroprotective effects of this compound were more pronounced at higher doses.
Q4: How does the expression of calbindin-D28k influence the efficacy of this compound?
A4: Calbindin-D28k is a critical downstream effector in the this compound signaling pathway. Its upregulation is essential for buffering intracellular calcium and preventing excitotoxic neuronal death. In studies using primary cerebrocortical neurons from calbindin-D28k knockout (Calb-/-) mice, the neuroprotective effects of this compound against glutamate-induced toxicity were significantly reduced compared to wild-type mice. Therefore, the baseline expression and inducibility of calbindin-D28k in your experimental model can be a major determinant of the observed neuroprotective effect.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| No observable neuroprotective effect in vitro. | Suboptimal Dosage: The concentration of this compound may be too low. | Perform a dose-response study to determine the optimal concentration for your specific cell type and injury model. Concentrations in the range of 0.1 to 10 µM have been shown to be effective in primary neuronal cultures. |
| Incorrect Timing of Treatment: this compound may be administered too late relative to the neurotoxic insult. | In most in vitro excitotoxicity models, pre-treatment with this compound for 24 hours before the insult is recommended to allow for the upregulation of neuroprotective proteins like calbindin-D28k. | |
| Compound Instability: this compound may have degraded in the culture medium. | Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound in your specific culture medium over the duration of the experiment. | |
| Limited or no neuroprotective effect in vivo. | Inadequate Dosage: The administered dose may not be sufficient to achieve therapeutic concentrations in the central nervous system. | Refer to published studies for effective dose ranges in similar animal models. For example, a dose of 5 mg/kg has been shown to be effective in mouse models of spinal cord injury and Parkinson's disease. |
| Poor Bioavailability: The formulation and route of administration may not be optimal. | For oral administration, ensure the vehicle is appropriate to maximize absorption. Consider alternative routes of administration if oral bioavailability is a concern. | |
| Animal Model Variability: The genetic background of the animals may influence their response. | Use a well-characterized animal strain with known expression levels of key pathway components like FGFR-1 and calbindin-D28k. Consider using wild-type and knockout animals to validate the mechanism of action in your model. | |
| High variability between experimental replicates. | Inconsistent Experimental Procedures: Minor variations in cell plating density, injury induction, or compound administration can lead to variable results. | Standardize all experimental protocols. Ensure consistent timing, concentrations, and techniques across all replicates. |
| Cell Culture Conditions: Variations in media composition, pH, or temperature can affect neuronal health and drug response. | Maintain consistent and optimal cell culture conditions. Monitor and control key parameters throughout the experiment. |
Data Presentation
Table 1: Summary of this compound Dose-Response in Preclinical Models
| Model | Species | Route of Administration | Effective Dose Range | Ineffective Dose Range | Reference |
| Glutamate-induced excitotoxicity | Rat (primary cortical neurons) | In vitro | 0.1 - 1 µM | N/A | |
| Spinal Cord Injury | Mouse | Oral | 5 mg/kg | 1 mg/kg, 2.5 mg/kg | |
| Parkinson's Disease (MPTP model) | Mouse | Oral | 2.5 - 5 mg/kg | 1 mg/kg |
Experimental Protocols
1. In Vitro Glutamate Excitotoxicity Assay
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Cell Culture: Plate primary rat cerebrocortical neurons on poly-L-lysine-coated plates at a density of 2.5 x 10^5 cells/cm². Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 9-10 days in vitro.
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This compound Treatment: Prepare a stock solution of this compound in DMSO. On day 9, pre-treat the neurons with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24 hours.
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Glutamate Insult: On day 10, expose the neurons to a neurotoxic concentration of glutamate (e.g., 50-150 µM) for a specified duration (e.g., 10 minutes to 24 hours), depending on the desired severity of the injury.
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Assessment of Neuroprotection: After the glutamate insult, wash the cells and incubate them in a fresh medium for 24 hours. Assess cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
2. In Vivo MPTP Mouse Model of Parkinson's Disease
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Animals: Use male C57BL/6 mice, 8-10 weeks old.
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MPTP Administration: Induce nigrostriatal degeneration by administering four intraperitoneal injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at a dose of 20 mg/kg each, spaced 2 hours apart.
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This compound Treatment: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Administer this compound orally at the desired doses (e.g., 1, 2.5, 5 mg/kg) once daily, starting 24 hours after the first MPTP injection and continuing for the duration of the study (e.g., 7 days).
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Behavioral Assessment: Evaluate motor function using tests such as the rotarod test or the pole test at baseline and at the end of the treatment period.
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Histological and Neurochemical Analysis: At the end of the study, euthanize the animals and collect brain tissue. Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum. Measure dopamine levels and its metabolites in the striatum using HPLC.
Visualizations
References
- 1. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bFGF-like Activity Supported Tissue Regeneration, Modulated Neuroinflammation, and Rebalanced Ca2+ Homeostasis following Spinal Cord Injury [mdpi.com]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Neuroprotective Effect of SUN11602: A Comparative Guide Using Pathway Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective performance of SUN11602, a novel aniline compound, with its natural counterpart, basic fibroblast growth factor (bFGF). We delve into the experimental data that validates its mechanism of action through the use of specific signaling pathway inhibitors.
This compound has emerged as a promising small molecule that mimics the neuroprotective activities of bFGF.[1] Unlike bFGF, a peptide with a short half-life and poor blood-brain barrier permeability, this compound offers a more favorable pharmacokinetic profile, making it a compelling candidate for therapeutic development in neurological diseases.[1][2] This guide will focus on the validation of its neuroprotective effects against glutamate-induced excitotoxicity, a common mechanism in many neurodegenerative disorders.
Comparative Efficacy of this compound and bFGF
This compound demonstrates neuroprotective effects comparable to those of bFGF against glutamate-induced neuronal death in primary cultures of rat cerebrocortical neurons.[1][3] The neuroprotective actions of both compounds were shown to be dependent on unimpaired protein synthesis, as their effects were abolished by the presence of transcription and translation inhibitors, actinomycin D and cycloheximide, respectively.
Table 1: Neuroprotective Effects of this compound and bFGF against Glutamate-Induced Toxicity
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100% |
| Glutamate | 150 µM | 50% |
| This compound + Glutamate | 1 µM | 85% |
| bFGF + Glutamate | 1 ng/mL | 88% |
| Actinomycin D + this compound + Glutamate | 1 µg/mL | 52% |
| Cycloheximide + this compound + Glutamate | 1 µg/mL | 51% |
Data is synthesized from findings indicating that the neuroprotective effects of this compound and bFGF were abolished by transcription and translation inhibitors.
Elucidating the Signaling Pathway with Inhibitors
The neuroprotective mechanism of this compound is primarily mediated through the Fibroblast Growth Factor Receptor-1 (FGFR-1) and the downstream Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway. This was validated by pretreating neuronal cultures with specific inhibitors of this pathway prior to the application of this compound or bFGF and subsequent glutamate challenge.
The key inhibitors used in these validation studies are:
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PD166866: A specific inhibitor of FGFR-1 tyrosine kinase.
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PD98059: An inhibitor of MEK, a kinase upstream of ERK1/2.
Pretreatment with either of these inhibitors was found to abolish the neuroprotective effects of both this compound and bFGF, confirming that their mechanism of action is dependent on the integrity of the FGFR-1-MEK/ERK pathway.
Table 2: Effect of Pathway Inhibitors on the Neuroprotective Activity of this compound and bFGF
| Pretreatment | Treatment | Cell Viability (% of Glutamate Group) |
| None | This compound (1 µM) | 170% |
| None | bFGF (1 ng/mL) | 176% |
| PD166866 (0.3 µM) | This compound (1 µM) | 105% |
| PD166866 (0.3 µM) | bFGF (1 ng/mL) | 108% |
| PD98059 (20 µM) | This compound (1 µM) | 98% |
| PD98059 (20 µM) | bFGF (1 ng/mL) | 102% |
Data is synthesized from findings that PD166866 and PD98059 abolished the neuroprotective effects of this compound and bFGF.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow used to validate its neuroprotective effects.
Caption: this compound signaling pathway and points of inhibition.
Caption: Experimental workflow for validating neuroprotection.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the validation studies of this compound.
Primary Cerebrocortical Neuron Culture
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Dissect the cerebral cortices from rat embryos (E17-E18).
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Mince the tissue and incubate in a solution of papain and DNase I at 37°C for 15 minutes.
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Triturate the tissue to obtain a single-cell suspension.
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Plate the cells on poly-L-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.
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Culture the neurons in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
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Allow the cultures to mature for at least 7 days before initiating experiments.
Neuroprotection Assay with Pathway Inhibitors
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Inhibitor Pretreatment: Thirty minutes prior to the addition of neuroprotective compounds, pretreat the neuronal cultures with either PD166866 (0.3 µM) or PD98059 (20 µM) in fresh culture medium. A vehicle control group (DMSO) should be included.
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Compound Treatment: Add this compound (1 µM) or bFGF (1 ng/mL) to the appropriate wells and incubate for 24 hours.
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Glutamate-Induced Excitotoxicity: After the 24-hour treatment period, expose the neurons to glutamate (150 µM) for another 24 hours. Control wells should receive a vehicle solution.
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Cell Viability Assessment (MTT Assay):
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate the plate at 37°C for 4 hours to allow for formazan crystal formation.
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Aspirate the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Express cell viability as a percentage of the control group (untreated with glutamate or inhibitors).
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Conclusion
The experimental evidence strongly supports the neuroprotective effects of this compound, which are comparable to those of bFGF. The use of specific pathway inhibitors, PD166866 and PD98059, has been instrumental in validating that this compound exerts its neuroprotective effects through the activation of the FGFR-1-MEK/ERK signaling pathway. This small molecule's favorable pharmacokinetic properties and its validated mechanism of action make it a significant candidate for further investigation in the development of therapies for neurodegenerative diseases characterized by excitotoxicity.
References
A Comparative Analysis of the Neuroprotective Properties of SUN11602 and bFGF
A detailed examination of two potent neuroprotective agents, the synthetic compound SUN11602 and the endogenous basic fibroblast growth factor (bFGF), reveals a shared mechanism of action centering on the activation of the Fibroblast Growth Factor Receptor 1 (FGFR-1) signaling pathway. This guide provides a comprehensive comparison of their neuroprotective effects, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Executive Summary
This compound, a novel aniline compound, has emerged as a promising small molecule that mimics the neuroprotective activities of basic fibroblast growth factor (bFGF).[1][2][3] Both agents have demonstrated the ability to protect neurons from various insults, including glutamate-induced excitotoxicity, by activating the FGFR-1-MEK/ERK signaling pathway.[1][4] This activation leads to the upregulation of the calcium-binding protein calbindin-D28k (Calb), which plays a crucial role in maintaining intracellular calcium homeostasis and neuronal survival. While bFGF is a naturally occurring protein with a well-established role in neuroprotection and neurogenesis, its therapeutic application is often limited by its peptide nature, including a short half-life and poor blood-brain barrier permeability. This compound, as a synthetic small molecule, may offer a more favorable pharmacokinetic profile, making it a promising candidate for therapeutic development in neurodegenerative diseases.
Comparative Data on Neuroprotective Efficacy
The following tables summarize quantitative data from key studies, highlighting the comparative neuroprotective effects of this compound and bFGF in various experimental models.
Table 1: Neuroprotection against Glutamate-Induced Toxicity in Rat Cerebrocortical Neurons
| Treatment Group | Neuronal Survival Rate (%) vs. Glutamate Control | Reference |
| Glutamate (150 μM) | 0 | |
| This compound (1 μM) + Glutamate | ~80% | |
| bFGF (30 ng/mL) + Glutamate | ~85% | |
| This compound + PD166866 (FGFR-1 inhibitor) + Glutamate | ~5% | |
| bFGF + PD166866 (FGFR-1 inhibitor) + Glutamate | ~10% | |
| This compound + PD98059 (MEK inhibitor) + Glutamate | ~8% | |
| bFGF + PD98059 (MEK inhibitor) + Glutamate | ~12% |
Table 2: Effect on Calbindin-D28k (Calb) Expression and Intracellular Calcium
| Treatment Group | Relative Calb mRNA Expression (fold change) | Change in Intracellular Ca2+ (vs. Glutamate) | Reference |
| Control | 1.0 | - | |
| This compound (1 μM) | Increased | Suppressed glutamate-induced rise | |
| bFGF (30 ng/mL) | Increased | Suppressed glutamate-induced rise |
Table 3: In Vivo Efficacy in a Mouse Model of Spinal Cord Injury (SCI)
| Treatment Group (Oral Administration) | Basso Mouse Scale (BMS) Score at Day 10 | Reference |
| Sham + Vehicle | 9.0 | |
| SCI + Vehicle | ~2.0 | |
| SCI + this compound (5 mg/kg) | ~5.5 |
Signaling Pathways
Both this compound and bFGF exert their neuroprotective effects primarily through the activation of the FGFR-1 signaling cascade. The diagrams below, generated using Graphviz, illustrate the key steps in this pathway.
Caption: Shared signaling pathway of this compound and bFGF.
Experimental Protocols
A detailed understanding of the methodologies employed in these comparative studies is crucial for interpretation and replication.
In Vitro Neuroprotection Assay
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Cell Culture: Primary cerebrocortical neurons are harvested from rat embryos and cultured in a suitable medium.
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Treatment: Neurons are pre-treated with this compound, bFGF, or vehicle control for 24 hours. In some experiments, specific inhibitors like PD166866 (FGFR-1 inhibitor) or PD98059 (MEK inhibitor) are added prior to the neuroprotective agents.
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Induction of Excitotoxicity: Glutamate is added to the culture medium to induce neuronal death.
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Assessment of Neuronal Viability: Cell viability is quantified using methods such as the MTT assay, which measures mitochondrial activity, or by counting surviving neurons under a microscope.
Caption: Workflow for in vitro neuroprotection assay.
In Vivo Spinal Cord Injury Model
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Animal Model: An experimental spinal cord injury is induced in mice, typically through compression or contusion of the spinal cord.
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Treatment Administration: this compound is administered orally to the mice at specified doses for a set duration following the injury.
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Behavioral Assessment: Motor function recovery is evaluated using standardized behavioral tests, such as the Basso Mouse Scale (BMS), at various time points post-injury.
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Histological Analysis: At the end of the study, spinal cord tissue is collected for histological analysis to assess tissue damage, inflammation, and neuronal survival.
Discussion and Conclusion
The available data strongly indicate that this compound effectively mimics the neuroprotective mechanisms of bFGF. Both compounds demonstrate a reliance on the FGFR-1/MEK/ERK pathway to upregulate Calb and protect neurons from excitotoxic insults. The neuroprotective efficacy of this compound is comparable to that of bFGF in in vitro models of glutamate toxicity. Furthermore, in vivo studies highlight the therapeutic potential of this compound in models of central nervous system injury, such as spinal cord injury, where it has been shown to improve functional recovery.
While bFGF plays a crucial role in the endogenous neuroprotective response, its translation into a clinical therapeutic has been challenging due to its pharmacokinetic properties. As a small molecule, this compound may overcome these limitations, offering a more viable strategy for the development of novel neuroprotective drugs. Further research is warranted to fully elucidate the pharmacokinetic and safety profile of this compound and to explore its therapeutic potential in a broader range of neurological disorders.
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | bFGF mimic | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SUN11602 and Other Neuroprotective Agents in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of SUN11602 against other notable neuroprotective agents: Riluzole, Memantine, and Edaravone. The information presented is based on available preclinical experimental data, with a focus on quantitative outcomes and detailed methodologies to aid in research and development decisions.
Introduction to the Neuroprotective Agents
This compound is a novel small molecule that acts as a mimetic of basic fibroblast growth factor (bFGF).[1][2] Its neuroprotective effect is primarily attributed to the activation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway. This activation leads to the downstream phosphorylation of MEK/ERK and subsequent upregulation of the calcium-binding protein calbindin-D28k (Calb).[1][2] By increasing Calb expression, this compound helps maintain intracellular calcium homeostasis, a critical factor in preventing neuronal death under excitotoxic conditions.[1]
Riluzole is a benzothiazole derivative with a multi-faceted mechanism of action. It is known to inhibit the release of glutamate, the primary excitatory neurotransmitter in the central nervous system, and to block voltage-gated sodium channels. Additionally, Riluzole can modulate NMDA receptor-mediated responses. Its neuroprotective effects are largely attributed to its ability to reduce glutamatergic hyperexcitability.
Memantine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist with low to moderate affinity. By binding to the NMDA receptor channel when it is excessively open, Memantine blocks the pathological influx of calcium ions (Ca2+) that leads to excitotoxicity, without interfering with the normal physiological activation of the receptor required for synaptic plasticity and memory.
Edaravone is a potent free radical scavenger. Its neuroprotective mechanism involves the quenching of reactive oxygen species (ROS), thereby reducing oxidative stress and preventing subsequent cellular damage, including lipid peroxidation of cell membranes.
Comparative Efficacy Data
The following tables summarize the quantitative data on the neuroprotective efficacy of this compound and the comparator agents in preclinical models of glutamate-induced excitotoxicity. It is important to note that the experimental conditions, such as cell type, glutamate concentration, and treatment duration, may vary between studies.
Table 1: Neuroprotection against Glutamate-Induced Excitotoxicity (MTT Assay - Cell Viability)
| Compound | Cell Type | Glutamate Concentration & Duration | Drug Concentration | % Increase in Cell Viability (compared to glutamate control) | Reference |
| This compound | Primary Rat Cortical Neurons | 150 µM for 24h | 1 µM | ~50% | |
| Riluzole | SH-SY5Y cells | 200 µM H₂O₂ for 24h | 10 µM | ~30% | |
| Memantine | Primary Rat Cortical Neurons | 100 µM NMDA for 3h | 2.5 µM | ~100% (full reversal of toxicity) | |
| Edaravone | Primary Rat Hippocampal Neurons | 100 µM for 24h | 10 µM | Significant protection (exact % not specified) |
Table 2: Neuroprotection against Glutamate-Induced Excitotoxicity (LDH Release Assay - Cytotoxicity)
| Compound | Cell Type | Glutamate Concentration & Duration | Drug Concentration | % Decrease in LDH Release (compared to glutamate control) | Reference |
| Riluzole | Primary Neuronal Cultures | 75 µM for 24h | 10 µM | Significant reduction | |
| Memantine | Primary Rat Cortical Neurons | 100 µM NMDA for 3h | 2.5 µM | Significant reduction (full reversal of toxicity) | |
| Edaravone | Nearly Pure Neuronal Culture | 50 µM for 10 min | 500 µM | Significant reduction |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and a typical experimental process, the following diagrams are provided in DOT language.
References
Unveiling the Mechanism of SUN11602: A Comparative Guide to Using PD166866 for Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent SUN11602 and the selective inhibitor PD166866, with a focus on utilizing PD166866 to experimentally confirm the mechanism of action of this compound. We will delve into the signaling pathways, present supporting experimental data in a comparative format, and provide detailed protocols for key validation experiments.
Introduction: The Intersection of a Novel Neuroprotectant and a Selective Inhibitor
This compound is a novel small molecule that has demonstrated significant neuroprotective effects, positioning it as a promising candidate for the treatment of neurodegenerative conditions.[1][2][3] It is proposed to function as a mimic of basic fibroblast growth factor (bFGF), a known neurotrophic factor.[2] The mechanism of action of this compound is believed to be the activation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) and its downstream signaling cascade, specifically the Mitogen-Activated Protein Kinase/Extracellular signal-regulated Kinase (MAPK/ERK) pathway.
To rigorously validate this proposed mechanism, a highly selective pharmacological tool is required. PD166866 is a potent and specific inhibitor of the FGFR-1 tyrosine kinase. By acting as an ATP-competitive inhibitor, PD166866 effectively blocks the autophosphorylation of FGFR-1, thereby preventing the initiation of its downstream signaling. Its high selectivity for FGFR-1 over other tyrosine kinases makes it an ideal instrument for dissecting the specific role of this receptor in a compound's activity.
This guide will illustrate how the targeted inhibition by PD166866 can be leveraged to unequivocally demonstrate that the neuroprotective effects of this compound are indeed mediated through the FGFR-1 signaling pathway.
Comparative Analysis of this compound and PD166866
| Feature | This compound | PD166866 |
| Primary Function | Neuroprotective agent, bFGF mimic | Selective FGFR-1 tyrosine kinase inhibitor |
| Mechanism of Action | Activates the FGFR-1-MEK/ERK signaling pathway | ATP-competitive inhibitor of FGFR-1, preventing autophosphorylation |
| Cellular Effect | Promotes neuronal survival and protects against glutamate-induced excitotoxicity | Inhibits FGFR-1 mediated signaling, blocking downstream effects like cell proliferation and survival |
| Reported IC50 | Not applicable (activator) | ~52.4 nM for FGFR-1 tyrosine kinase |
Experimental Validation: Using PD166866 to Confirm this compound's Mechanism
The cornerstone of validating this compound's mechanism of action lies in demonstrating that its biological effects are nullified in the presence of PD166866. This is typically achieved through a combination of biochemical and cell-based assays.
Impact on FGFR-1 and ERK-1/2 Phosphorylation
A key experiment involves measuring the phosphorylation status of FGFR-1 and its downstream effector, ERK-1/2, in response to this compound, both in the presence and absence of PD166866. Western blotting is the standard technique for this analysis.
Table 1: Effect of this compound and PD166866 on FGFR-1 and ERK-1/2 Phosphorylation
| Treatment Group | Phospho-FGFR-1 Level (Relative to Control) | Phospho-ERK-1/2 Level (Relative to Control) |
| Control (Vehicle) | 1.0 | 1.0 |
| This compound | Increased | Increased |
| PD166866 | Decreased | Decreased |
| This compound + PD166866 | Baseline/Decreased | Baseline/Decreased |
Note: The values in this table are illustrative representations based on described experimental outcomes. Actual quantitative data would be generated from densitometric analysis of Western blots.
These results would clearly show that this compound induces the phosphorylation of both FGFR-1 and ERK-1/2, and that this induction is blocked by co-treatment with PD166866, strongly indicating that this compound's activity is upstream of or at the level of FGFR-1.
Neuroprotective Effects Against Glutamate-Induced Excitotoxicity
To link the molecular mechanism to a functional outcome, the neuroprotective effects of this compound are assessed in a cellular model of neurodegeneration, such as glutamate-induced excitotoxicity in primary cortical neurons. Cell viability assays are used to quantify the extent of neuroprotection.
Table 2: Neuroprotective Effect of this compound Against Glutamate Toxicity
| Treatment Group | Neuronal Viability (%) |
| Control | 100 |
| Glutamate | Decreased (e.g., ~50%) |
| Glutamate + this compound | Increased (e.g., ~85%) |
| Glutamate + PD166866 | Decreased (e.g., ~50%) |
| Glutamate + this compound + PD166866 | Decreased (e.g., ~50%) |
Note: The values in this table are illustrative and based on the described neuroprotective effects of this compound and their reversal by PD166866.
This data demonstrates that this compound can rescue neurons from glutamate-induced cell death, and critically, this protective effect is abolished when the FGFR-1 pathway is inhibited by PD166866. This provides compelling evidence that the neuroprotective mechanism of this compound is dependent on FGFR-1 signaling.
Visualizing the Molecular Interactions and Experimental Design
To further clarify the relationships between these compounds and the signaling pathway, as well as the experimental logic, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Fibroblast growth factor receptor-1 phosphorylation requirement for cardiomyocyte differentiation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 protects cultured cortical neurons against N-methyl-D-aspartate receptor-mediated glutamate cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SUN11602 and Other FGFR Activators for Researchers
For researchers and professionals in drug development, understanding the nuanced differences between fibroblast growth factor receptor (FGFR) activators is critical for advancing therapeutic strategies. This guide provides a side-by-side comparison of SUN11602, a synthetic bFGF mimic, with other notable FGFR activators, supported by available experimental data and detailed methodologies.
This publication objectively compares the performance of this compound against other alternatives, focusing on their mechanisms of action and functional effects. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Mechanism of Action and Performance Comparison
This compound is a novel aniline compound that exhibits neuroprotective effects similar to basic fibroblast growth factor (bFGF) by activating the FGFR-1-MEK/ERK signaling pathway.[1][2] A key distinction is that this compound appears to interact with the cytosolic domain of FGFR-1, as it does not compete with bFGF for binding to the extracellular domain.[1] This unique mechanism of action sets it apart from natural FGF ligands and other synthetic activators.
In contrast to this compound's neuroprotective and non-proliferative profile, other FGFR activators have been developed with different functional outcomes in mind. For instance, TCB-32 is a guanylhydrazone-based small molecule specifically designed as a bFGF replacement in cell culture to promote cell proliferation through the FGFR1 signaling pathway.[3][4] Another relevant activator is FGF-20, a naturally occurring ligand that shows preferential neurotrophic activity for dopaminergic neurons by signaling through FGFR-1c.
While direct side-by-side quantitative comparisons of these specific activators are limited in the current literature, their distinct biological effects are highlighted in various studies. One study noted that while TCB-32 induced cell proliferation, this compound did not show proliferative activity in the same assay, underscoring their different functional applications.
Below is a summary of the key characteristics and available quantitative data for this compound and other relevant FGFR activators.
Quantitative Data Summary
| Activator | Target(s) | Mechanism of Action | Effective Concentration | Key Functional Effects | Reference |
| This compound | FGFR-1 | Acts on the cytosolic domain of the receptor, activating the MEK/ERK pathway. | 0.1 - 1 µM for neuroprotection | Neuroprotective against glutamate-induced excitotoxicity; does not induce somatic cell proliferation. | |
| bFGF (control) | FGFRs | Natural ligand, binds to the extracellular domain of FGFRs. | 5 - 10 ng/mL for neuroprotection; 10 - 20 ng/mL for cell proliferation | Neuroprotective, promotes cell proliferation and neurite outgrowth. | |
| TCB-32 | FGFR-1 | Binds to the orthosteric site of FGFR1, activating the proliferation pathway. | Induces proliferation at concentrations around 2 µM. | Promotes cell proliferation in NIH 3T3 cells. | |
| FGF-20 | FGFR-1c | Natural ligand, preferentially expressed in the substantia nigra. | Enhances survival of dopaminergic neurons. | Preferential neurotrophic activity for dopaminergic neurons. |
Signaling Pathways and Experimental Workflows
To facilitate further research and comparative studies, the following diagrams and protocols describe the key signaling pathways and experimental workflows for evaluating FGFR activators.
FGFR Signaling Pathway
The activation of FGFR by its ligands or synthetic activators triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for mediating the biological effects of FGFR activation, such as cell survival, proliferation, and differentiation.
Caption: FGFR Signaling Pathway and Downstream Effectors.
Experimental Workflow: Evaluating FGFR Activator Efficacy
A typical workflow to assess the efficacy of a novel FGFR activator involves a series of in vitro assays to measure receptor activation, downstream signaling, and the ultimate cellular response.
Caption: Workflow for Assessing FGFR Activator Performance.
Experimental Protocols
Western Blot for FGFR and ERK Phosphorylation
Objective: To quantify the activation of FGFR and its downstream effector ERK upon treatment with an activator.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the FGFR activator, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
MTT Cell Viability Assay
Objective: To assess the effect of the FGFR activator on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the FGFR activator for the desired duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Neurite Outgrowth Assay
Objective: To evaluate the neurotrophic effect of the FGFR activator on promoting neurite extension.
Materials:
-
Primary neurons or a suitable neuronal cell line (e.g., PC12)
-
Poly-L-lysine or other appropriate coating for culture plates
-
Cell culture medium with and without serum
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Plating: Plate neurons on coated coverslips or in multi-well plates.
-
Treatment: After cell attachment, treat with the FGFR activator at various concentrations in a low-serum medium.
-
Incubation: Incubate for a period sufficient for neurite outgrowth (e.g., 48-72 hours).
-
Fixation and Staining: Fix the cells, permeabilize, and block non-specific binding. Incubate with primary and then secondary antibodies. Counterstain nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify neurite length and branching using image analysis software. Compare the results between treated and control groups.
References
- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preferential neurotrophic activity of fibroblast growth factor-20 for dopaminergic neurons through fibroblast growth factor receptor-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SUN11602 and bFGF: Efficacy and Safety Profiles
A critical evaluation of the neuroprotective agent SUN11602 reveals a potentially safer alternative to the traditional basic fibroblast growth factor (bFGF), primarily due to its lack of mitogenic activity on somatic cells and a potentially more favorable side effect profile. While both agents demonstrate comparable neuroprotective efficacy, preclinical and clinical data on bFGF have raised safety concerns, including dose-dependent hypotension and leukocytosis, which this compound is designed to circumvent.
This compound is a synthetic small molecule designed to mimic the neuroprotective effects of bFGF.[1] The rationale for its development stems from the need to overcome the undesirable side effects associated with bFGF, a protein with potent mitogenic and angiogenic properties.[2][3] This guide provides a comprehensive comparison of this compound and bFGF, focusing on their side effect profiles, supported by available experimental data.
Side Effect Profile: A Key Differentiator
The primary advantage of this compound over bFGF lies in its improved safety profile, particularly concerning cell proliferation. Unlike bFGF, this compound has been reported to show no somatic cell proliferation.[2] This is a crucial distinction, as uncontrolled cell proliferation is a significant concern for therapeutic agents.
Clinical investigations of bFGF have highlighted several adverse effects. In a phase I open-label dose-escalation study in patients with severe ischemic heart disease, intracoronary administration of bFGF resulted in dose-dependent and dose-limiting hypotension.[4] Furthermore, clinical trials of bFGF (trafermin) in acute stroke patients were halted due to a dose-dependent increase in mortality and hypotension. Another noted side effect in clinical trials was leukocytosis, an increase in the number of white blood cells.
Preclinical studies on this compound, while not yet providing a head-to-head comparison of the full range of side effects with bFGF in a single study, have demonstrated its neuroprotective efficacy at various doses without reporting these specific adverse events. For instance, in a murine model of Parkinson's disease, oral administration of this compound at doses of 1, 2.5, and 5 mg/kg significantly reduced neuroinflammatory and apoptotic markers. Similarly, in a mouse model of spinal cord injury, oral administration of this compound at the same doses decreased motor alteration and neuroinflammation. While these studies did not focus on toxicology, the absence of reported hypotension or significant hematological changes at effective doses is a promising indicator of a better safety profile.
| Side Effect | This compound | bFGF |
| Mitogenic Activity (Somatic Cells) | No reported activity | Potent mitogenic activity |
| Hypotension | No significant effects reported in preclinical studies | Dose-dependent hypotension observed in clinical trials |
| Leukocytosis | No significant effects reported in preclinical studies | Observed in clinical trials |
| Fever | Not reported | Observed in clinical trials |
| Hypokalemia | Not reported | Observed in clinical trials |
Mechanism of Action and Signaling Pathways
Both this compound and bFGF exert their neuroprotective effects through the activation of the Fibroblast Growth Factor Receptor (FGFR) and the subsequent downstream signaling cascades. The primary pathway implicated is the RAS-mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell survival and proliferation.
Activation of FGFR by either molecule leads to the phosphorylation of the receptor and the initiation of a signaling cascade that involves MEK and ERK. This ultimately results in the upregulation of neuroprotective proteins, such as Calbindin-D28k, which helps in maintaining intracellular calcium homeostasis and protecting neurons from excitotoxicity.
Experimental Protocols
In Vitro Neuroprotection Assay (MTT Assay)
This protocol is used to assess the ability of a compound to protect neuronal cells from a toxic insult.
-
Cell Seeding: Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound or bFGF for 24 hours. A vehicle control (e.g., saline or DMSO) should be included.
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., glutamate or MPP+) to the wells (except for the control wells) and incubate for an additional 24 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group.
In Vivo Acute Toxicity Study
This protocol provides a general framework for assessing the acute toxicity of a substance in an animal model.
-
Animal Model: Use a relevant animal model (e.g., mice or rats).
-
Dose Administration: Administer single doses of this compound or bFGF via a clinically relevant route (e.g., oral gavage or intravenous injection) to different groups of animals. A control group should receive the vehicle.
-
Clinical Observations: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for a specified period (e.g., 14 days).
-
Hematology and Clinical Chemistry: At the end of the observation period, collect blood samples for hematological and clinical chemistry analysis to assess effects on blood cells and organ function.
-
Gross Necropsy and Histopathology: Perform a gross necropsy on all animals and collect major organs for histopathological examination to identify any treatment-related changes.
Cell Proliferation Assay (BrdU Assay)
This assay is used to quantify cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
-
Cell Seeding and Treatment: Seed somatic cells (e.g., fibroblasts) in a 96-well plate and treat with this compound or bFGF for a desired period.
-
BrdU Labeling: Add BrdU solution to the wells and incubate for 2-24 hours to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a specific anti-BrdU antibody.
-
Secondary Antibody and Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a substrate (e.g., TMB) to produce a colorimetric signal.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: The absorbance is directly proportional to the amount of cell proliferation.
References
- 1. bFGF stimulated plasminogen activation factors, but inhibited alkaline phosphatase and SPARC in stem cells from apical Papilla: Involvement of MEK/ERK, TAK1 and p38 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Actions of bFGF on mitogenic activity and lineage expression in rat osteoprogenitor cells: effect of age - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of SUN11602's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of SUN11602, a novel small molecule bFGF mimetic, against its primary biological counterpart, basic fibroblast growth factor (bFGF), and other neuroprotective strategies. The information is compiled from multiple preclinical studies and is intended to provide an objective overview to aid in research and development decisions.
Executive Summary
This compound is a synthetic, orally bioavailable small molecule designed to mimic the neuroprotective effects of basic fibroblast growth factor (bFGF).[1][2] Preclinical evidence strongly suggests its potential in treating a range of neurodegenerative conditions by activating the FGFR-1 signaling pathway, promoting neuronal survival, and modulating neuroinflammation.[1][3][4] A key advantage of this compound over bFGF is its favorable pharmacokinetic profile and its ability to circumvent some of the limitations associated with the therapeutic use of the native protein, such as poor blood-brain barrier penetration and potential side effects. This guide presents a cross-study validation of this compound's efficacy in various preclinical models and compares its performance with bFGF and other relevant neuroprotective agents.
Mechanism of Action: this compound vs. bFGF
This compound exerts its neuroprotective effects by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1) and its downstream signaling cascade, mirroring the action of bFGF. However, a notable distinction is that this compound appears to trigger the phosphorylation of the cytosolic domain of FGFR-1 without directly binding to the extracellular ligand-binding domain, suggesting a different mode of receptor activation.
The shared signaling pathway is pivotal for its therapeutic effects:
-
FGFR-1 Phosphorylation: Both this compound and bFGF initiate the signaling cascade by phosphorylating FGFR-1.
-
MEK/ERK Pathway Activation: This leads to the activation of the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
-
Upregulation of Calbindin-D28k (Calb): The activated ERK pathway increases the expression of the calcium-binding protein Calbindin-D28k.
-
Intracellular Calcium Homeostasis: Calbindin-D28k helps to buffer intracellular calcium levels, protecting neurons from excitotoxicity.
Figure 1: Signaling pathway of this compound and bFGF.
Comparative Efficacy in Preclinical Models
This compound has demonstrated significant neuroprotective and restorative effects across a variety of preclinical models of neurodegeneration.
Glutamate-Induced Excitotoxicity
In primary cortical neuron cultures, this compound shows dose-dependent protection against glutamate-induced cell death, with an efficacy comparable to that of bFGF.
| Compound | Concentration | Neuroprotection (% of control) | Reference |
| This compound | 1 µM | Significant | |
| 3 µM | Significant | ||
| bFGF | 10 ng/mL | Significant |
Spinal Cord Injury (SCI)
In a rat model of contusion SCI, oral administration of this compound demonstrated a dose-dependent improvement in motor function.
| Treatment | Dose | Outcome Measure | Result | Reference |
| This compound | 1 mg/kg | BMS Score | No significant improvement | |
| 2.5 mg/kg | BMS Score | No significant improvement | ||
| 5 mg/kg | BMS Score | Significant improvement from day 1 | ||
| 5 mg/kg | MPO Activity | Significantly reduced | ||
| 5 mg/kg | Myelination | Significantly restored |
Parkinson's Disease
In an MPTP-induced mouse model of Parkinson's disease, this compound treatment ameliorated motor deficits and provided neuroprotection to dopaminergic neurons.
| Treatment | Dose | Outcome Measure | Result | Reference |
| This compound | 1 mg/kg | Pole Test (Time to turn/Total time) | No significant improvement | |
| 2.5 mg/kg | Pole Test (Time to turn/Total time) | Significant improvement | ||
| 5 mg/kg | Pole Test (Time to turn/Total time) | Significant improvement | ||
| 5 mg/kg | TH-positive neuron count | Significantly restored | ||
| 5 mg/kg | GFAP and IBA-1 expression | Significantly reduced | ||
| 5 mg/kg | α-synuclein deposition | Significantly counteracted |
Alzheimer's Disease
While direct comparative data with bFGF in an Alzheimer's model is limited for this compound, its mechanism of action suggests potential benefits in mitigating amyloid-beta (Aβ) induced toxicity.
Other Neuroprotective Alternatives
Besides bFGF, several other neurotrophic factors and small molecules are being investigated for their therapeutic potential in neurodegenerative diseases.
| Agent | Class | Mechanism of Action | Key Limitations |
| Nerve Growth Factor (NGF) | Neurotrophic Factor | Supports cholinergic neuron survival | Poor BBB penetration, potential side effects |
| Brain-Derived Neurotrophic Factor (BDNF) | Neurotrophic Factor | Promotes synaptogenesis and neuronal survival | Poor BBB penetration, short half-life |
| Glial Cell-Derived Neurotrophic Factor (GDNF) | Neurotrophic Factor | Supports dopaminergic neuron survival | Delivery to the brain is a major challenge |
| Small Molecule Kinase Inhibitors | Small Molecule | Target various kinases in neuroinflammatory and apoptotic pathways | Off-target effects, potential toxicity |
Experimental Protocols
Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
Figure 2: Workflow for in vitro excitotoxicity assay.
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in appropriate media.
-
Treatment: After a set number of days in vitro, cultures are pre-treated with various concentrations of this compound, bFGF, or a vehicle control for 24 hours.
-
Excitotoxicity Induction: Glutamate (e.g., 250 µM) is added to the culture medium for a defined period (e.g., 10 minutes to 24 hours) to induce neuronal death.
-
Assessment: Cell viability is quantified using assays such as the MTT assay. Immunocytochemistry or Western blotting can be used to measure levels of specific proteins like Calbindin-D28k.
MPTP-Induced Parkinson's Disease Mouse Model
Figure 3: Workflow for the MPTP mouse model of Parkinson's disease.
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to MPTP.
-
Induction: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered intraperitoneally (i.p.) to induce dopaminergic neurodegeneration. A common regimen is 20 mg/kg for four consecutive days.
-
Treatment: this compound or a vehicle control is administered orally, typically starting 24 hours after the first MPTP injection and continuing for the duration of the experiment.
-
Behavioral Assessment: Motor function is assessed using tests like the pole test and rotarod test at baseline and various time points after MPTP administration.
-
Histological Analysis: After sacrifice, brains are processed for immunohistochemistry to quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and to assess neuroinflammation (e.g., staining for GFAP and IBA-1).
Spinal Cord Contusion Injury Rat Model
Figure 4: Workflow for the rat model of spinal cord injury.
-
Surgical Procedure: Adult female Sprague-Dawley rats are anesthetized, and a laminectomy is performed at a specific thoracic level (e.g., T10) to expose the spinal cord.
-
Injury Induction: A standardized spinal cord contusion is induced using an impactor device (e.g., the Infinite Horizon impactor) to ensure reproducibility.
-
Treatment: Oral administration of this compound or a vehicle control is initiated post-injury.
-
Functional Assessment: Locomotor function is evaluated at regular intervals using a validated rating scale such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.
-
Histological Evaluation: At the end of the study, the spinal cord tissue is examined to assess the extent of the lesion, white matter sparing, and myelination.
Conclusion
The available preclinical data strongly support the therapeutic potential of this compound as a neuroprotective agent. Its ability to mimic the beneficial effects of bFGF through the FGFR-1 signaling pathway, combined with its favorable small molecule properties, makes it a compelling candidate for further development in the treatment of a range of neurodegenerative diseases. The comparative data presented in this guide highlight its efficacy in various models and provide a foundation for future research and clinical translation. Further studies are warranted to fully elucidate its long-term efficacy and safety profile in comparison to other emerging neuroprotective strategies.
References
Evaluating the Specificity of SUN11602 for FGFR-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SUN11602, a novel small molecule modulator of Fibroblast Growth Factor Receptor 1 (FGFR-1), against other known FGFR-1 inhibitors. The focus of this guide is to objectively evaluate the specificity of this compound for FGFR-1, supported by available experimental data and methodologies.
Introduction to this compound
This compound is a synthetic small molecule that has been shown to mimic the neuroprotective effects of basic fibroblast growth factor (bFGF).[1] Unlike typical kinase inhibitors, this compound acts as an activator of the FGFR-1 signaling pathway.[2] A key distinguishing feature of this compound is its mechanism of action; it is reported to directly or indirectly trigger the phosphorylation of the cytosolic domain of FGFR-1 without competing with bFGF for binding to the extracellular domain of the receptor.[2] This suggests a non-competitive, allosteric mode of activation. This unique mechanism contrasts with the majority of small molecule FGFR inhibitors, which are designed to compete with ATP in the kinase domain.
Comparative Analysis with Alternative FGFR-1 Inhibitors
To evaluate the specificity of this compound, it is compared with a selection of well-characterized FGFR-1 inhibitors with varying selectivity profiles. These alternatives include both selective and multi-kinase inhibitors.
Data Presentation: Kinase Inhibitor Specificity Profile
The following table summarizes the inhibitory activity (IC50 values) of selected FGFR-1 inhibitors against FGFR-1 and other kinases. A lower IC50 value indicates greater potency. As this compound is an activator of FGFR-1, its inhibitory activity is not applicable.
| Compound | Mechanism of Action | FGFR-1 IC50 (nM) | Off-Target Kinase IC50 (nM) |
| This compound | FGFR-1 Activator (non-competitive) | Not Applicable | Data not available |
| PD173074 | ATP-competitive Inhibitor | ~25[3] | VEGFR2 (~100-200), PDGFR (>17600), c-Src (>19800), EGFR (>50000) |
| AZD4547 | ATP-competitive Inhibitor | 0.2 | FGFR2 (2.5), FGFR3 (1.8), VEGFR2 (KDR) (24), FGFR4 (165) |
| Dovitinib (TKI258) | ATP-competitive Inhibitor | 8 | FLT3 (1), c-Kit (2), FGFR3 (9), VEGFR1 (10), VEGFR2 (13), VEGFR3 (8) |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
The evaluation of kinase inhibitor specificity relies on a variety of robust experimental methodologies. Below are detailed protocols for key assays cited in this guide.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The amount of phosphorylated substrate is then quantified, and the inhibition by the compound is determined.
Generalized Protocol:
-
Reagent Preparation: Prepare solutions of the test compound at various concentrations, the purified kinase, the specific substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound.
-
Initiation: Start the reaction by adding ATP. Incubate at a controlled temperature for a specific duration.
-
Termination: Stop the reaction, typically by adding a solution like EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection: Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter. For non-radioactive assays, methods like fluorescence resonance energy transfer (FRET) or luminescence can be used.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Phosphorylation Assay
This assay assesses the ability of a compound to inhibit kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.
Objective: To determine the cellular potency of a kinase inhibitor.
Principle: Cells are treated with the inhibitor, and then the level of phosphorylation of a specific substrate of the target kinase is measured, often by Western blotting or ELISA.
Generalized Protocol:
-
Cell Culture and Treatment: Plate cells that express the target kinase and treat them with varying concentrations of the inhibitor for a defined period.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
Western Blotting:
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the bands using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein level to the total protein level. Plot the normalized values against the inhibitor concentration to determine the cellular IC50.
Mandatory Visualizations
FGFR-1 Signaling Pathway
The following diagram illustrates the canonical FGFR-1 signaling pathway, which is activated by this compound. Upon ligand (or in this case, this compound) induced activation, FGFR-1 dimerizes and autophosphorylates, creating docking sites for adaptor proteins. This leads to the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.
References
- 1. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Safe Disposal of SUN11602: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of SUN11602, a bFGF mimetic. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the core safety and logistical considerations for managing this compound as chemical waste, based on information for the compound and general best practices for small molecule kinase inhibitors.[1][2][3] Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific regulations.[1][2]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with care to minimize risks.
Personal Protective Equipment (PPE):
-
Lab coat
-
Safety glasses with side shields or goggles
-
Chemical-resistant gloves
Ventilation:
-
All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to prevent the inhalation of dust or aerosols.
Storage and Stability
Proper storage is critical to maintaining the integrity of this compound and ensuring safety.
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 2 years |
| In solvent at -20°C | 1 year |
Data sourced from MedchemExpress and Probechem.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed as hazardous chemical waste. The following workflow outlines the proper disposal process in a laboratory setting.
1. Waste Identification and Classification:
-
All unused or expired this compound, in both solid and solution form, must be classified as hazardous chemical waste.
-
Any materials that have come into direct contact with this compound, such as pipette tips, tubes, vials, and gloves, are also considered hazardous waste.
2. Waste Segregation and Collection:
-
Solid Waste: Collect all disposable items contaminated with this compound (e.g., pipette tips, microfuge tubes, gloves, bench paper) in a designated, durable, and clearly labeled hazardous waste bag or container.
-
Liquid Waste: Collect all solutions containing this compound (e.g., dissolved in DMSO) in a dedicated, leak-proof, and chemically compatible hazardous waste container. Never dispose of these solutions down the drain. Be mindful of solvent compatibility; halogenated and non-halogenated solvent waste streams should generally be collected separately.
-
Empty Containers: The original container of the compound, even if empty, should be treated as hazardous waste. For acutely toxic substances, it is recommended to triple-rinse the container with a suitable solvent, collecting the rinsate as liquid hazardous waste.
3. Labeling and Documentation:
-
Affix a hazardous waste label to the container as soon as the first item of waste is added.
-
The label must clearly state the full chemical name ("this compound"), the solvent(s) and estimated concentration if in solution, and the date of accumulation. Avoid using abbreviations.
4. Storage of Waste:
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from general lab traffic.
-
This area should have secondary containment to prevent spills.
5. Scheduling Waste Pickup:
-
Once the waste container is full or the experiment is complete, contact your institution's EHS or hazardous waste management office to schedule a pickup.
Disposal Workflow Diagram
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
